3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAIEMOBUHEQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351188 | |
| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310390-60-4 | |
| Record name | 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 310390-60-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
CAS Number: 310390-60-4
This technical guide provides a comprehensive overview of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, potential synthesis routes, and known biological activities, supported by experimental protocols and data presented in a structured format for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a benzothiophene derivative with the molecular formula C₁₀H₇ClO₃S.[1][2] The structural characteristics, including a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position, contribute to its potential as a key intermediate in the synthesis of various bioactive molecules.[3]
| Property | Value | Reference |
| CAS Number | 310390-60-4 | [1][2] |
| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |
| Molecular Weight | 242.68 g/mol | [2] |
| Appearance | White or off-white solid | [3] |
Synthesis
A general experimental protocol for the synthesis of a related compound, 3-chlorobenzo[b]thiophene-2-carbonylchloride, starts from cinnamic acid and involves refluxing with thionyl chloride in the presence of pyridine and chlorobenzene.[4] Another relevant synthesis, for 3-chlorothiophene-2-carboxylic acid, involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride.[5] These methods suggest that the synthesis of this compound would likely involve a multi-step process utilizing a suitable benzothiophene starting material.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the benzothiophene ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: Signals would be expected for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzothiophene core (with shifts influenced by the chloro, methoxy, and carboxylic acid substituents), and the carbon of the methoxy group.
Infrared (IR) Spectroscopy: Based on the structure, the IR spectrum would be expected to show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (a broad band).
-
C=O stretch of the carboxylic acid.
-
C-O stretch of the methoxy group.
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the methoxy group, and the chlorine atom.
Potential Biological Activities and Signaling Pathways
Benzothiophene derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] While specific in-depth studies on this compound are limited, research on structurally similar compounds provides insights into its potential biological effects and mechanisms of action.
A closely related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[8] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[] This suggests that this compound may also exert its biological effects through modulation of this or related signaling pathways.
mTOR Signaling Pathway Inhibition
References
- 1. BioOrganics [bioorganics.biz]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. prepchem.com [prepchem.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. oiccpress.com [oiccpress.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative with potential applications in pharmaceutical research and development. The benzothiophene scaffold is a prominent heterocyclic core structure in many biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, and potential biological relevance of this compound, with a focus on its potential interaction with cellular signaling pathways relevant to drug discovery.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. The molecular weight has been calculated based on its molecular formula (C₁₀H₇ClO₃S) and is consistent with data from several chemical suppliers.[1] An erroneous molecular weight of 327.23 g/mol appears in some sources and should be disregarded.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |
| Molecular Weight | 242.68 g/mol | [1] |
| CAS Number | 310390-60-4 | [1][2] |
| Appearance | Pale yellow amorphous powder | [3] |
| Melting Point | 290-296 °C | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage | Store at 0-8°C | [3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the chlorination of its precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[4] The following is a generalized experimental protocol based on standard chlorination reactions of similar benzothiophene derivatives.
Reaction: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.
Reagents and Materials:
-
6-methoxy-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or other suitable chlorinating agent (e.g., phosphorus oxychloride)[4]
-
Anhydrous solvent (e.g., chlorobenzene, tetrahydrofuran)[5][6]
-
Pyridine (catalytic amount)[6]
-
Ice
-
Water
-
Suitable organic solvent for extraction (e.g., ether)[5]
-
Saturated brine solution
-
Drying agent (e.g., MgSO₄)[5]
-
Recrystallization solvent (e.g., ethanol)[6]
Experimental Procedure:
-
In a clean, dry reaction vessel, suspend the starting material, 6-methoxy-1-benzothiophene-2-carboxylic acid, in an anhydrous solvent such as chlorobenzene.[4][6]
-
Add a catalytic amount of pyridine to the stirred mixture.[6]
-
Slowly add thionyl chloride dropwise to the suspension at a controlled temperature, typically under cooled conditions to manage the exothermic reaction.[4]
-
After the addition is complete, gradually raise the temperature and heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).[4][6]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.[6]
-
The crude product may precipitate out and can be collected by filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ether.[5]
-
Wash the combined organic extracts with water and then with a saturated brine solution.[5]
-
Dry the organic layer over an anhydrous drying agent like MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[5]
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[6]
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively available in the public domain, the broader class of benzothiophene derivatives is known for a wide array of pharmacological activities.[3] These include anti-inflammatory, analgesic, and anticancer properties.
A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[7] BT2 was shown to alleviate symptoms of ulcerative colitis in a mouse model by suppressing mTORC1 activation.[7] The mTORC1 pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.
Given the structural similarity, it is plausible that this compound could also interact with components of the mTORC1 signaling pathway. The diagram below illustrates a simplified representation of the mTORC1 pathway and the potential point of inhibition by a benzothiophene derivative.
Caption: A simplified diagram of the mTORC1 signaling pathway and a potential point of inhibition.
Conclusion
This compound is a compound of interest for medicinal chemistry and drug discovery. Its benzothiophene core suggests potential for biological activity, and its synthesis is achievable through established chemical methodologies. Further investigation into its specific biological targets and mechanism of action, potentially involving pathways such as mTORC1, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers and professionals working with this and related compounds.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. BioOrganics [bioorganics.biz]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 5. prepchem.com [prepchem.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications. Detailed, aggregated data from spectroscopic and physical analyses are presented, alongside a plausible experimental protocol for its synthesis. Furthermore, this guide explores the potential biological activity of this compound, with a focus on the mTORC1 signaling pathway, a critical regulator of cellular metabolism and growth that has been implicated as a target for similar benzothiophene derivatives.
Chemical Structure and Properties
This compound is an organic compound featuring a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₇ClO₃S | [2] |
| Molecular Weight | 242.68 g/mol | [3] |
| Appearance | White or off-white solid | [1] |
| CAS Number | 310390-60-4 | [2][3] |
| Purity | >98% | [2] |
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks and Features |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), Methoxy protons (singlet, δ ~3.9 ppm), Carboxylic acid proton (broad singlet, δ 10-13 ppm). |
| ¹³C NMR | Carbonyl carbon (δ 165-185 ppm), Aromatic and thiophene carbons (δ 110-140 ppm), Methoxy carbon (δ ~55-60 ppm). |
| IR (Infrared) Spectroscopy | O-H stretch (broad, 2500-3300 cm⁻¹), C=O stretch (strong, 1680-1710 cm⁻¹), C-O stretch (~1300 cm⁻¹), C-Cl stretch (600-800 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 242 and 244 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of COOH (m/z 197/199) and Cl (m/z 207). |
Synthesis
A plausible synthetic route for this compound involves a multi-step process, beginning with the formation of a 6-methoxy-1-benzothiophene-2-carboxylic acid precursor, followed by a selective chlorination at the 3-position.
3.1. Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
3.2. Detailed Experimental Protocol (Plausible)
This protocol is a composite based on general procedures for the synthesis of related benzothiophene derivatives and has not been optimized for this specific compound.
Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor)
-
Reaction: A substituted thiophenol is reacted with an appropriate α-ketoacid or its ester equivalent under conditions that promote cyclization and aromatization to form the benzothiophene ring system. Various methods for benzothiophene synthesis have been reported, often involving acid or metal catalysis.
Step 2: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid
-
Materials:
-
6-methoxy-1-benzothiophene-2-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a stoichiometric amount of the chlorinating agent (e.g., SO₂Cl₂) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
-
Potential Biological Activity and Signaling Pathway
Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] A structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) activation.[5][6] This suggests that this compound may also act as an inhibitor of the mTORC1 signaling pathway.
4.1. The mTORC1 Signaling Pathway
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (like amino acids), and cellular energy status to control protein synthesis, lipid synthesis, and autophagy.[7][8][9] Dysregulation of the mTORC1 pathway is implicated in various diseases, including cancer and metabolic disorders.[10]
4.2. Proposed Mechanism of Action
It is hypothesized that this compound may inhibit mTORC1 activity. The inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[8][10]
Caption: Proposed inhibition of the mTORC1 signaling pathway.
4.3. Potential Therapeutic Applications
Given its potential to inhibit the mTORC1 pathway, this compound could be investigated for its therapeutic potential in:
-
Oncology: As an anticancer agent, by inhibiting the growth and proliferation of cancer cells.
-
Inflammatory Diseases: In conditions like ulcerative colitis, by modulating the inflammatory response.[5]
-
Metabolic Disorders: By influencing cellular metabolism.
Further research, including in vitro and in vivo studies, is necessary to validate these potential applications and to determine the specific efficacy and safety profile of this compound.
Conclusion
This compound is a compound with a promising chemical scaffold for the development of novel therapeutic agents and advanced materials. This guide has provided a summary of its known properties, a plausible synthetic route, and an exploration of its potential biological mechanism of action through the inhibition of the mTORC1 signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development, facilitating further investigation into this intriguing molecule.
References
- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 2. BioOrganics [bioorganics.biz]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. origene.com [origene.com]
In-Depth Technical Guide: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical characteristics, outlines experimental protocols for their determination, and explores its potential biological significance through relevant signaling pathways.
Core Physical and Chemical Properties
This compound is a substituted benzothiophene, a class of compounds recognized for its versatile biological activities.[1][2] The unique arrangement of a chloro group, a methoxy group, and a carboxylic acid function on the benzothiophene scaffold imparts specific chemical reactivity and potential for molecular interactions, making it a valuable intermediate in the synthesis of novel therapeutic agents.[1]
Quantitative Physical Properties
The known physical properties of this compound are summarized in the table below. These values are critical for its handling, characterization, and application in synthetic and screening protocols.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | [1][3][4] |
| Molecular Weight | 242.68 g/mol | [1] |
| CAS Number | 310390-60-4 | [1][3][4][5][6] |
| Melting Point | 290-296 °C | [1] |
| Appearance | Pale yellow amorphous powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Predicted Physical Properties
The following table presents predicted physicochemical properties. These computationally derived values can be useful for initial experimental design and modeling studies.
| Property | Predicted Value |
| Boiling Point | 420.7 °C at 760 mmHg |
| Flash Point | 208.2 °C |
| Density | 1.492 g/cm³ |
| Water Solubility | Insoluble |
| pKa | 3.38 |
Experimental Protocols
While specific experimental procedures for the determination of the physical properties of this compound are not extensively published, standard methodologies for crystalline organic acids are applicable.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[7][8]
-
Apparatus: A calibrated melting point apparatus is used.[7]
-
Procedure: The capillary tube is placed in the heating block of the apparatus.[7] The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is close to the expected melting point.[7] The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.[7]
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.[7]
Solubility Determination
Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and use in biological assays.[9][10]
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃), and common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate).[9][10]
-
Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.[10] A measured volume of the solvent (e.g., 0.1 mL) is added incrementally with vigorous shaking or vortexing after each addition.[10]
-
Observation: The compound is considered soluble if a clear, homogenous solution is formed. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by calculating the concentration at saturation.[9] For acidic or basic compounds, solubility in aqueous acids or bases, respectively, can indicate salt formation.
Biological Context and Signaling Pathways
Benzothiophene derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][8] This has led to their investigation as scaffolds for the development of new drugs. While the specific biological targets of this compound are not definitively established in publicly available literature, related compounds have been shown to interact with key signaling pathways.
Potential Interaction with Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK)
A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[11] BCKDK is a key enzyme in the catabolism of branched-chain amino acids (BCAAs).[12] By inhibiting the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, BCKDK plays a role in metabolic regulation.[12] Dysregulation of BCAA metabolism has been linked to various metabolic disorders.[12] Inhibition of BCKDK by small molecules can therefore have therapeutic implications.
References
- 1. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Branched‐chain keto‐acid dehydrogenase kinase regulates vascular permeability and angiogenesis to facilitate tumor metastasis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. byjus.com [byjus.com]
- 9. scribd.com [scribd.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
An In-depth Technical Guide to the Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid, followed by a direct chlorination step. This document details the experimental protocols, presents key quantitative data, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through the chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid. This precursor is synthesized via a cyclization reaction involving an appropriately substituted thiophenol and a malonic acid derivative. The overall transformation can be visualized as follows:
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid
The preparation of the precursor acid involves a two-stage process: the formation of the ethyl ester followed by its hydrolysis.
1.1 Synthesis of Ethyl 6-methoxy-1-benzothiophene-2-carboxylate
This step involves the condensation and cyclization of 3-methoxythiophenol with diethyl bromomalonate.
-
Materials: 3-Methoxythiophenol, Diethyl bromomalonate, Sodium ethoxide, Ethanol.
-
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
3-Methoxythiophenol is added dropwise to the sodium ethoxide solution at room temperature with stirring.
-
Diethyl bromomalonate is then added to the reaction mixture, and the solution is heated to reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 6-methoxy-1-benzothiophene-2-carboxylate.
-
Purification is achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
1.2 Hydrolysis to 6-methoxy-1-benzothiophene-2-carboxylic acid
-
Materials: Ethyl 6-methoxy-1-benzothiophene-2-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Ethyl 6-methoxy-1-benzothiophene-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis of the ester (typically monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.
-
The precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford 6-methoxy-1-benzothiophene-2-carboxylic acid.
-
Step 2: Synthesis of this compound
This final step involves the direct chlorination of the precursor acid at the 3-position of the benzothiophene ring.[1]
-
Materials: 6-methoxy-1-benzothiophene-2-carboxylic acid, Thionyl chloride (SOCl₂), and a suitable inert solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
To a solution of 6-methoxy-1-benzothiophene-2-carboxylic acid in an anhydrous inert solvent, thionyl chloride is added dropwise at room temperature under a dry atmosphere.
-
The reaction mixture is then heated to a moderate temperature (e.g., 40-60 °C) and stirred for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude product is carefully quenched with ice-water, and the resulting solid is collected by filtration.
-
The solid is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol/water or acetic acid) to yield this compound.[1]
-
Quantitative Data
The following table summarizes the key physical and chemical properties of the final product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₃S | [1] |
| Molecular Weight | 242.68 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 172 - 176 °C | [1] |
| Boiling Point (Predicted) | 420.7 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.492 g/cm³ | [1] |
| Water Solubility | Insoluble (Predicted) | [1] |
| pKa (Predicted) | 3.38 | [1] |
Mandatory Visualization
The logical workflow for the synthesis is depicted in the following diagram.
Figure 2: Detailed workflow for the synthesis of this compound.
References
An In-Depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental insights and data to facilitate further investigation and application of this compound.
Core Compound Properties
This compound is a substituted benzothiophene derivative. The benzothiophene core is a recurring motif in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The specific substitutions of a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylic acid at the 2-position confer unique physicochemical properties that influence its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | N/A |
| Molecular Weight | 242.68 g/mol | N/A |
| Appearance | Likely a white to off-white solid | [1] |
Synthesis and Discovery
The discovery of this compound is rooted in the broader exploration of benzothiophene scaffolds in medicinal chemistry. Its synthesis is generally achieved through the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This reaction typically employs a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure based on established chemical principles for the chlorination of benzothiophene derivatives.
Materials:
-
6-methoxy-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous inert solvent (e.g., Dichloromethane, Chloroform)
-
Ice bath
-
Stirring apparatus
-
Standard glassware for organic synthesis
-
Purification setup (e.g., recrystallization or column chromatography equipment)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in an appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Chlorinating Agent: Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The slow addition is necessary to maintain the low temperature and prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to proceed at a controlled temperature. The optimal temperature and reaction time will need to be determined empirically, but it may involve slowly warming to room temperature and stirring for several hours.
-
Work-up: Upon completion of the reaction (monitored by a suitable technique like TLC), the reaction mixture is carefully quenched. This may involve the slow addition of ice-cold water to decompose any remaining chlorinating agent.
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent.
-
Purification: The crude product obtained after removal of the solvent is purified. Recrystallization from a suitable solvent system or column chromatography are common methods to obtain the pure this compound.
Experimental Workflow
Spectroscopic Characterization Data
| Spectroscopic Data | Expected/Analogous Observations for this compound |
| ¹H NMR | Aromatic protons on the benzothiophene ring, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the chloro, methoxy, and carboxylic acid substituents. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, aromatic protons appear in the range of δ 7.50-8.23 ppm, and the carboxylic acid proton as a broad singlet at δ 13.57 ppm.[3] |
| ¹³C NMR | Carbon signals corresponding to the benzothiophene core, the carboxylic acid carbonyl, and the methoxy group. For 6-chlorobenzo[b]thiophene-2-carboxylic acid, the carboxylic acid carbonyl appears at δ 163.48 ppm, and the aromatic carbons in the range of δ 122.60-142.6 ppm.[3] |
| IR (Infrared) | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretching of the methoxy group, and C-Cl stretching. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of 242.68, along with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl). |
Potential Biological Activity and Signaling Pathway
Benzothiophene derivatives are known to exhibit a wide array of pharmacological activities. While the specific biological profile of this compound is not extensively documented, research on analogous compounds provides valuable insights into its potential mechanisms of action.
A structurally related compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, has been identified as an inhibitor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival.[4][] Its dysregulation is implicated in various diseases, including cancer and metabolic disorders. Inhibition of mTORC1 by benzothiophene derivatives suggests a potential therapeutic application in these areas.
Postulated Signaling Pathway Involvement
Based on the activity of its dichloro-analog, it is plausible that this compound could also modulate the mTOR signaling pathway. The mTORC1 complex integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and cell growth.
This guide provides a foundational understanding of this compound. Further experimental validation is necessary to fully elucidate its properties and therapeutic potential.
References
- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural compounds from botanical drugs targeting mTOR signaling pathway as promising therapeutics for atherosclerosis: A review [frontiersin.org]
An In-depth Technical Guide to 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document is intended for an audience with a strong background in chemistry and pharmacology, particularly those involved in drug discovery and development.
Chemical Identity and Properties
The IUPAC name for the compound is This compound .[1] It is an organic compound featuring a benzothiophene core structure, which is a bicyclic system where a benzene ring is fused to a thiophene ring.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₀H₇ClO₃S | [1][3][4] |
| Molecular Weight | 242.68 g/mol | [1][3] |
| CAS Number | 310390-60-4 | [1][3][4] |
| Appearance | Typically a white or off-white solid | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on general methods for the chlorination of benzothiophenes and related heterocycles. The likely precursor for this synthesis is 6-methoxy-1-benzothiophene-2-carboxylic acid.
Proposed Experimental Protocol: Chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid
This proposed protocol is based on general chemical principles and should be optimized for specific laboratory conditions.
Objective: To synthesize this compound via electrophilic chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid.
Materials:
-
6-methoxy-1-benzothiophene-2-carboxylic acid
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the chlorinating agent (e.g., 1.1 equivalents of sulfuryl chloride) in anhydrous DCM dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Workflow Diagram:
Potential Biological Activity and Signaling Pathways
While there is no direct experimental data on the biological activity of this compound, its structural similarity to other reported benzothiophene derivatives suggests potential pharmacological relevance.
A closely related analog, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) , has been identified as an inhibitor of myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. Furthermore, BT2 has been shown to suppress the activation of the mammalian target of rapamycin complex 1 (mTORC1) and has demonstrated therapeutic effects in a mouse model of ulcerative colitis. It is plausible that this compound could exhibit similar inhibitory activities, though this requires experimental validation.
Postulated Signaling Pathway Inhibition (based on BT2 analog)
The mTORC1 signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. Its hyperactivation is implicated in various diseases, including cancer and inflammatory conditions. The inhibition of this pathway by the related compound BT2 suggests a potential mechanism of action for this compound.
Diagram of the Postulated mTORC1 Inhibition Pathway:
Applications in Research and Drug Development
Given its structure, this compound is a valuable scaffold for medicinal chemistry. It can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to:
-
Anticancer agents: Targeting pathways such as Mcl-1 and mTORC1.
-
Anti-inflammatory drugs: Modulating inflammatory signaling cascades.
-
Antibacterial and antifungal compounds: The benzothiophene nucleus is a known pharmacophore in various antimicrobial agents.
Safety and Handling
Based on available safety data for this class of compounds, this compound should be handled with care. It is classified as an irritant.
Table 2: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a benzothiophene derivative with potential for further investigation in drug discovery and materials science. While detailed experimental data for this specific molecule is limited in the public domain, its structural similarity to known bioactive compounds, such as inhibitors of Mcl-1 and mTORC1, makes it an attractive candidate for further research. The proposed synthesis provides a starting point for its preparation and subsequent biological evaluation. As with any research chemical, appropriate safety precautions should be taken during its handling and use.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Spectroscopic Profile of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core: This document provides a detailed overview of the expected spectroscopic data for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No: 310390-60-4). Due to the compound's status as a specialized research chemical, publicly available experimental spectra are limited.[1] Therefore, this guide focuses on predicted data derived from established spectroscopic principles, alongside standardized experimental protocols for acquiring such data.
The molecular structure consists of a benzothiophene core, substituted with a chlorine atom at position 3, a methoxy group at position 6, and a carboxylic acid at position 2. This substitution pattern dictates a unique spectroscopic fingerprint, which is crucial for its identification and characterization in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and structural analogs.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |
| ~7.8-8.0 | Doublet | 1H | Aromatic Proton (H4) |
| ~7.6 | Doublet | 1H | Aromatic Proton (H7) |
| ~7.2 | Doublet of Doublets | 1H | Aromatic Proton (H5) |
| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Carboxylic acid Carbonyl (C=O) |
| ~158 | Aromatic Carbon (C6) |
| ~140 | Aromatic Carbon (C7a) |
| ~135 | Aromatic Carbon (C3a) |
| ~130 | Aromatic Carbon (C2) |
| ~125 | Aromatic Carbon (C4) |
| ~120 | Aromatic Carbon (C3) |
| ~118 | Aromatic Carbon (C5) |
| ~105 | Aromatic Carbon (C7) |
| ~56 | Methoxy Carbon (-OCH₃) |
Table 3: Predicted Infrared (IR) Spectroscopy Data (Sample Preparation: KBr Pellet or Thin Solid Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer)[2] |
| ~3100-3000 | Medium | Aromatic C-H stretch[3] |
| ~2950, ~2850 | Medium-Weak | Aliphatic C-H stretch (in -OCH₃) |
| 1710-1680 | Strong, Sharp | C=O stretch (Carboxylic acid)[2] |
| ~1600, ~1470 | Medium-Weak | C=C stretch (Aromatic ring)[3] |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[2] |
| ~1250 | Strong | Asymmetric Ar-O-C stretch (Methoxy) |
| ~1030 | Medium | Symmetric Ar-O-C stretch (Methoxy) |
| 950-910 | Broad, Medium | O-H bend (out-of-plane)[2] |
| ~800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Ionization Mode: Electrospray Ionization (ESI) or Electron Ionization (EI))
| m/z Value | Interpretation | Notes |
| 242/244 | [M]⁺, Molecular Ion | Expected isotopic pattern for one chlorine atom (~3:1 ratio). |
| 227/229 | [M-CH₃]⁺ | Loss of the methyl group from the methoxy moiety. |
| 197/199 | [M-COOH]⁺ | Loss of the carboxylic acid group.[4] |
| 179 | [M-Cl-H₂O]⁺ | Loss of chlorine followed by dehydration (in ESI). |
| 77 | [C₆H₅]⁺ | Phenyl fragment, common in aromatic compounds. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh approximately 20-50 mg of the solid sample for ¹³C NMR (5-10 mg for ¹H NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[5]
-
Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[6] The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.[5]
-
¹H NMR Acquisition: A standard proton pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms. A longer relaxation delay (2-10 seconds) may be necessary to ensure the detection of quaternary carbons, which can be weak due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[7]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[6]
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[8]
-
Drop the solution onto the surface of a single IR-transparent salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to fully evaporate, leaving a thin, solid film of the compound on the plate.[8]
-
-
Data Acquisition:
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]
-
-
Cleaning: After analysis, clean the salt plate thoroughly with a dry, appropriate solvent (like acetone) and store it in a desiccator to prevent damage from moisture.[9]
2.3 Mass Spectrometry (MS)
-
Sample Preparation (for ESI-LC/MS):
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[10]
-
Perform a serial dilution to a final concentration of about 1-10 µg/mL.[10]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the system.[10]
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed on a mass spectrometer, often coupled with a liquid chromatography (LC) system for sample introduction.[11]
-
For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is commonly used to confirm the molecular formula with high accuracy (typically <5 ppm).[12]
-
The instrument is calibrated using a known standard.
-
The sample is introduced into the ion source (e.g., electrospray ionization - ESI). Data is acquired in both positive and negative ion modes to determine the optimal ionization.
-
-
Fragmentation Analysis (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern, which helps in elucidating the structure.[13]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized chemical compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. webassign.net [webassign.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of benzothiophene derivatives, a promising scaffold in modern medicinal chemistry.
Benzothiophene, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in drug discovery, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical signaling pathways to accelerate the development of novel therapeutics based on this versatile core. The structural versatility of the benzothiophene nucleus allows for extensive chemical modification, yielding a diverse library of compounds with a wide array of pharmacological profiles.[3] These derivatives have been shown to interact with a multitude of biological targets, thereby modulating key signaling pathways implicated in a range of diseases.[1][3]
A Spectrum of Therapeutic Potential: Key Biological Activities
Benzothiophene derivatives have been extensively investigated and have shown significant promise in several key therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5] Their efficacy is underpinned by their ability to interact with various enzymes, receptors, and signaling proteins.[1]
Anticancer Activity
A significant body of research highlights the potential of benzothiophene derivatives as potent anticancer agents.[6] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of protein tubulin polymerization, induction of apoptosis, and cell cycle arrest.[7][8] Several studies have reported impressive growth inhibitory activity against a panel of human cancer cell lines.[9] For instance, certain benzo[b]thiophene acrylonitrile analogs have exhibited GI50 values in the nanomolar range.[9] Another class of derivatives, benzo[b]thiophene 1,1-dioxides, have been identified as potent inhibitors of STAT3, a key signaling protein implicated in tumor cell proliferation, survival, and migration.[7]
Table 1: Anticancer Activity of Selected Benzothiophene Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| Benzothiophene Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10.0 - 90.9 nM | [9] |
| Benzothiophene Acrylonitriles | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | < 10.0 nM | [9] |
| Benzo[b]thiophene 1,1-dioxides | Compound 8b | Various | Potent | [7] |
| 5-Hydroxybenzothiophenes | Compound 16b | U87MG (Glioblastoma) | 7.2 µM | [10] |
| Benzo[b]thienyl Hydroxamic Acids | Various | Various | - | [11] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | 63.74 - 146.75 µM | [12] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents, and benzothiophene derivatives have emerged as a promising class of compounds in this arena.[13][14] They have demonstrated activity against a range of pathogenic bacteria and fungi.[13][15] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzothiophene core.[13] For example, certain 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophenes have shown high antibacterial activity against Staphylococcus aureus.[16]
Table 2: Antimicrobial Activity of Selected Benzothiophene Derivatives
| Compound Class | Specific Derivative | Microorganism | Activity (MIC/Zone of Inhibition) | Reference |
| Benzothiophene-substituted Pyrimidines | Various | Various bacteria and fungi | Good activity | [15][17] |
| 3-(Ethynyl)-2-(thiophen-2-yl)benzo[b]thiophenes | 12E, 12L, 12J | S. aureus | High activity | [16] |
| 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene | 10 | Fungi | Antifungal potential | [16] |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | 4 µg/mL | [14] |
Anti-inflammatory and Neuroprotective Effects
Benzothiophene derivatives have also demonstrated significant anti-inflammatory and neuroprotective properties.[18][19] Certain bromo-benzothiophene carboxamides act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, and disrupt the prostaglandin-E2-dependent positive feedback of COX-2 regulation.[18] Additionally, some derivatives have shown protective effects against cranial irradiation-induced neuroinflammation, suggesting their potential as adjuvant therapies in cancer radiotherapy.[19][20] Their antioxidant properties are also believed to contribute to their neuroprotective effects.[19]
Table 3: Anti-inflammatory and Other Biological Activities
| Compound Class | Specific Derivative | Biological Activity | Target/Mechanism | Reference |
| Bromo-benzothiophene Carboxamides | 4, 6, 8 | Analgesic, Anti-inflammatory | Selective COX-2 inhibition | [18] |
| Pyrimidinone-substituted Benzothiophenes | 3, 4, 5 | Neuroprotective, Antioxidant | Protection against radiation-induced neuroinflammation | [19][20] |
| Benzothiophene Carboxylates | BT2 | Enzyme Inhibition | Allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase | [21] |
| Benzothiophene-chalcones | 5f, 5h | Cholinesterase Inhibition | AChE and BChE inhibition | [22][23] |
Key Experimental Protocols
The biological evaluation of benzothiophene derivatives involves a range of standardized assays. Below are detailed methodologies for some of the key experiments cited in the literature.
Synthesis of Benzothiophene Derivatives
A common and versatile method for synthesizing the benzothiophene scaffold is the Gewald reaction, a multicomponent condensation.[13]
-
General Protocol for Gewald Reaction:
-
A mixture of a ketone (e.g., cyclohexanone), an activated nitrile (e.g., malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.[13]
-
A base, typically a secondary amine like morpholine or piperidine, is added to catalyze the reaction.
-
The reaction mixture is stirred at a specific temperature (often reflux) for a designated period.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.
-
The crude product is collected by filtration, washed, and purified by recrystallization or column chromatography.
-
Another important synthetic route is the Palladium-catalyzed Sonogashira cross-coupling reaction, used for synthesizing alkynyl-substituted benzothiophenes.[16][24]
-
General Protocol for Sonogashira Coupling:
-
To a stirred mixture of an iodo-benzothiophene derivative, a terminal alkyne, and a copper(I) iodide (CuI) catalyst in a solvent like dimethylformamide (DMF) and triethylamine, a palladium catalyst such as PdCl2(PPh3)2 is added under an inert atmosphere (e.g., argon).[16]
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours).
-
The reaction is quenched with water and the product is extracted with an organic solvent like dichloromethane (DCM).
-
The organic layer is dried, filtered, and the solvent is removed under vacuum.
-
The residue is purified by column chromatography.[16]
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the benzothiophene derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of benzothiophene derivatives is often evaluated using methods like the agar well diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[13]
-
Agar Well Diffusion Method:
-
A standardized inoculum of the test microorganism is spread evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar) in a petri dish.[13]
-
Wells are made in the agar using a sterile cork borer.
-
A specific volume of the test compound solution (at a known concentration) is added to each well.
-
The plates are incubated under appropriate conditions for the test microorganism.
-
The diameter of the zone of inhibition around each well is measured to assess the antimicrobial activity.[13]
-
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Serial dilutions of the benzothiophene derivatives are prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
-
Visualizing the Mechanisms of Action: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which benzothiophene derivatives exert their biological effects is crucial for rational drug design. Graphviz diagrams are provided below to illustrate key signaling pathways and a typical experimental workflow.
STAT3 Signaling Pathway Inhibition
Certain benzothiophene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in cancer cells.[7]
Caption: Inhibition of the STAT3 signaling pathway by benzothiophene derivatives.
COX-2 Inhibition in the Inflammatory Cascade
The anti-inflammatory effects of some benzothiophene derivatives are mediated through the inhibition of the COX-2 enzyme.[18]
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
General Experimental Workflow for Biological Evaluation
The process of evaluating the biological activity of newly synthesized benzothiophene derivatives typically follows a structured workflow.
Caption: A typical workflow for the biological evaluation of benzothiophene derivatives.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this heterocyclic system, ensure its continued relevance in medicinal chemistry. Future research efforts will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in emerging therapeutic areas. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of benzothiophene derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]
- 9. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. oiccpress.com [oiccpress.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A New Class of Benzo[ b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a versatile heterocyclic compound that has garnered attention in medicinal chemistry and drug discovery. Its benzothiophene core is a key structural motif in a variety of biologically active molecules. This technical guide provides a comprehensive review of the available scientific literature on its synthesis, chemical properties, and potential therapeutic applications, with a focus on presenting quantitative data and detailed experimental protocols.
Chemical Properties and Data
This compound is a solid, typically white or off-white, organic compound.[1] Its structure features a benzothiophene ring system substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position.[1] This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | [2] |
| Molecular Weight | 242.68 g/mol | [2] |
| CAS Number | 310390-60-4 | [2] |
| Predicted Melting Point | 172-176 °C | N/A |
| Predicted Boiling Point | 420.7 °C at 760 mmHg | N/A |
| Appearance | Solid (white or off-white) | [1] |
Synthesis
The primary synthetic route to this compound involves the chlorination of a precursor molecule, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1]
Experimental Protocol: Synthesis of this compound (General Method)
Starting Material: 6-methoxy-1-benzothiophene-2-carboxylic acid
Reagents:
-
Chlorinating agent (e.g., Thionyl chloride (SOCl₂), Phosphorus oxychloride (POCl₃))[1]
-
Anhydrous reaction solvent (e.g., Dichloromethane, Chloroform)
-
Purification solvents (e.g., for recrystallization or column chromatography)
Procedure:
-
In a clean, dry reaction vessel, 6-methoxy-1-benzothiophene-2-carboxylic acid is dissolved or suspended in an appropriate anhydrous solvent under an inert atmosphere.
-
The solution is cooled to a low temperature (e.g., 0 °C) with stirring.
-
The chlorinating agent is added dropwise to the reaction mixture, maintaining the low temperature to control the reaction rate and minimize side reactions.[1]
-
After the addition is complete, the reaction mixture is gradually warmed to a suitable temperature and stirred for several hours to ensure the completion of the reaction.[1]
-
Upon completion, the reaction is quenched, and the product is isolated.
-
Purification of the crude product is achieved by techniques such as recrystallization from a suitable solvent or column chromatography on silica gel to yield high-purity this compound.[1]
Note: The specific reaction parameters, including stoichiometry, temperature, and reaction time, may need to be optimized based on the specific chlorinating agent and experimental setup.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers of this compound often do not provide analytical data.[3] However, based on the known structure and general principles of spectroscopy, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Features:
-
A singlet for the methoxy group protons.
-
Aromatic protons on the benzothiophene ring system, with chemical shifts and coupling patterns determined by their positions and the electronic effects of the substituents.
-
A broad singlet for the carboxylic acid proton, the chemical shift of which can be highly variable depending on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
A peak for the methoxy carbon.
-
Signals for the aromatic carbons of the benzothiophene ring, including the quaternary carbons.
-
A downfield signal for the carboxylic acid carbonyl carbon.
Expected IR Spectral Features:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, typically around 1700 cm⁻¹.
-
C-O stretching bands for the methoxy group.
-
C-H stretching and bending vibrations for the aromatic and methoxy groups.
-
A C-Cl stretching vibration.
Expected Mass Spectrometry Features:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
The presence of an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom.
-
Fragmentation patterns corresponding to the loss of functional groups such as the carboxylic acid group (loss of COOH), the methoxy group (loss of OCH₃), and the chlorine atom.
Biological Activity and Potential Applications
This compound is primarily recognized as a key intermediate in the synthesis of pharmacologically active molecules.[1] While specific biological data for the title compound itself is scarce in the literature, its derivatives have shown promise in various therapeutic areas.
The benzothiophene scaffold is a well-established pharmacophore, and its derivatives have been investigated for a wide range of biological activities, including:
-
Anticancer: As precursors to multi-kinase inhibitors.
-
Anti-inflammatory: As building blocks for novel anti-inflammatory agents.
-
Antibacterial: For the development of new antimicrobial compounds.
The presence of the chloro, methoxy, and carboxylic acid functionalities on the benzothiophene ring of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening.
Experimental Workflows and Logical Relationships
The synthesis and subsequent utilization of this compound in drug discovery can be represented by the following logical workflow.
Caption: Synthetic workflow and application in drug discovery.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the development of new therapeutic agents. While detailed, publicly available data on its specific biological activity and spectroscopic characterization is limited, its structural features and the known activities of its derivatives underscore its importance for further research in medicinal chemistry. This guide consolidates the current knowledge to aid researchers and drug development professionals in their exploration of this promising compound.
References
Navigating the Synthesis and Handling of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a crucial intermediate in medicinal chemistry and materials science. This document synthesizes available data on its chemical properties, safety protocols, and a representative synthetic workflow, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a solid organic compound, typically appearing as a white or off-white substance.[1] Its molecular structure, featuring a benzothiophene core with chloro, methoxy, and carboxylic acid functional groups, makes it a valuable building block in the synthesis of various bioactive molecules.[1][2]
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | [3] |
| Molecular Weight | 242.68 g/mol | [3] |
| CAS Number | 310390-60-4 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 172 - 176 °C (predicted) | |
| Flash Point | 208.2 °C (predicted) | |
| Density | 1.492 g/cm³ (predicted) | |
| pKa | 3.38 (predicted) | |
| Water Solubility | Insoluble (predicted) |
Safety and Handling Protocols
Proper handling of this compound is imperative to ensure laboratory safety. The compound is classified as an irritant and requires careful management to avoid exposure.
Table 2: Hazard Identification and Safety Precautions
| Hazard Statement | GHS Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritation (Category 2) | H315: Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation (Category 2A) | H319: Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | H335: Avoid breathing dust. Use only in a well-ventilated area. |
Storage and Disposal:
-
Storage: Store in a cool, dry, and well-ventilated area, away from ignition sources and strong oxidizing agents.[1] Keep containers tightly sealed to prevent contact with air and moisture, which could lead to degradation.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Recommended Personal Protective Equipment (PPE)
A comprehensive safety approach necessitates the use of appropriate personal protective equipment.
Experimental Protocols: A Representative Synthetic Approach
General Synthesis Method:
The preparation of this compound typically starts with 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This precursor is then subjected to a chlorination reaction using a suitable chlorinating agent, such as thionyl chloride or phosphorus oxychloride.[1] The reaction is generally carried out under controlled temperature conditions and may require heating for several hours to ensure completion.[1]
Following the reaction, the crude product is isolated and purified. Purification techniques may include solvent extraction, recrystallization, or column chromatography to yield the final high-purity product.[1]
Potential Biological Activity and Signaling Pathway Involvement
While direct studies on the biological activity of this compound are limited, research on structurally similar benzothiophene carboxylate derivatives provides valuable insights. Notably, the related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, has been identified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). The inhibition of BDK can subsequently impact the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The potential for benzothiophene derivatives to modulate this pathway makes them attractive candidates for further investigation in drug discovery.
Conclusion
This compound is a compound of significant interest for chemical synthesis and pharmaceutical research. Adherence to stringent safety and handling protocols is paramount for its use in a laboratory setting. While detailed experimental data remains somewhat proprietary, the general synthetic and purification workflows outlined in this guide provide a solid foundation for researchers. Furthermore, the potential for this class of compounds to interact with key signaling pathways, such as the mTORC1 pathway, underscores the importance of continued investigation into its biological activities and therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for extraction, recrystallization, and column chromatography are based on established methods for analogous benzothiophene derivatives and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of method or combination of methods will depend on the impurity profile and the desired final purity. Common strategies include:
-
Liquid-Liquid Extraction: An initial work-up step to separate the acidic product from neutral and basic impurities.
-
Recrystallization: A highly effective technique for removing small amounts of impurities, yielding a crystalline solid of high purity.
-
Column Chromatography: Used for separating the target compound from impurities with different polarities, particularly when recrystallization is ineffective or when multiple components are present in significant quantities.
The following table summarizes the expected outcomes for each purification method.
| Purification Method | Key Parameters | Expected Purity | Typical Yield |
| Liquid-Liquid Extraction | pH adjustment, Solvent selection | >85% | >90% |
| Recrystallization | Solvent system (e.g., Ethyl Acetate/Heptane) | >98%[1] | 70-90% |
| Column Chromatography | Stationary phase (Silica gel), Mobile phase (e.g., Hexane/Ethyl Acetate) | >99% | 60-80% |
Experimental Protocols
Protocol for Liquid-Liquid Extraction
This protocol describes a standard extractive work-up procedure to isolate the crude this compound from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quench the reaction mixture by carefully adding it to a beaker of cold deionized water with stirring.
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers sequentially with:
-
1 M HCl (to remove any basic impurities)
-
Deionized water
-
Saturated NaHCO₃ solution (to remove any unreacted acidic starting materials, if applicable)
-
Saturated brine solution (to reduce the amount of dissolved water in the organic phase)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol for Recrystallization
This protocol is designed to purify the crude solid obtained from the extraction step.
Materials:
-
Crude this compound
-
Recrystallization solvent system (e.g., Ethyl acetate/Heptane or Ethanol/Water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethyl acetate) to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Slowly add the less soluble solvent (e.g., heptane) dropwise to the hot solution until the solution becomes slightly cloudy (the point of saturation).
-
If cloudiness persists, add a few drops of the more soluble solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Caption: Workflow for Recrystallization.
Protocol for Column Chromatography
This protocol is suitable for the purification of the target compound when a high degree of purity is required or when impurities are difficult to remove by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Mobile phase (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial mobile phase (a low polarity mixture, e.g., 9:1 Hexane/Ethyl Acetate).
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the product.
-
Monitor the elution process using TLC.
-
-
Fraction Collection:
-
Collect fractions in separate tubes or flasks.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Caption: Workflow for Column Chromatography.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific nature of the impurities and the scale of the purification. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding with larger quantities. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: 1H NMR Characterization of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Included are predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. This guide is intended to assist researchers in confirming the identity and purity of the compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons on the benzothiophene ring system, the protons of the methoxy group, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 8.5 - 9.0 | 1H |
| H-5 | ~ 7.0 - 7.2 | Doublet of Doublets (dd) | ~ 8.5 - 9.0, ~ 2.0 - 2.5 | 1H |
| H-7 | ~ 7.3 - 7.5 | Doublet (d) | ~ 2.0 - 2.5 | 1H |
| -OCH₃ | ~ 3.9 | Singlet (s) | N/A | 3H |
| -COOH | ~ 12.0 - 13.0 | Broad Singlet (br s) | N/A | 1H |
Note: The chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.
Experimental Protocol
This section outlines a standard procedure for the preparation of a sample of this compound and the subsequent acquisition of its ¹H NMR spectrum.
2.1. Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃))
-
NMR tube (5 mm diameter)
-
Pipettes and pipette bulbs
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the deuterated solvent)
2.2. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the tendency for the acidic proton to appear at a distinct chemical shift).
-
If the solvent does not contain an internal standard, add a very small drop of TMS.
-
Cap the NMR tube securely and vortex the sample until the solid is completely dissolved. Gentle warming may be required to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
2.3. NMR Data Acquisition
-
Insert the prepared NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.
-
Set the appropriate acquisition parameters, including:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): Typically 16 to 64 scans for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-5 seconds is usually sufficient.
-
Spectral Width (SW): A range of -2 to 14 ppm is generally adequate.
-
-
Acquire the ¹H NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO at ~2.50 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
3.1. Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the non-equivalent protons labeled for correlation with the ¹H NMR data.
Caption: Molecular structure of this compound.
3.2. Experimental Workflow
The workflow for the ¹H NMR characterization is outlined in the following diagram.
Caption: Workflow for ¹H NMR characterization.
Application Notes and Protocols for Mass Spectrometry Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a substituted benzothiophene derivative. Benzothiophenes are an important class of heterocyclic compounds with a wide range of pharmacological activities, making them significant scaffolds in drug discovery and development.[1] Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such compounds. Mass spectrometry (MS), coupled with chromatographic techniques like Liquid Chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of complex organic molecules. These application notes provide a comprehensive guide to the mass spectrometric analysis of this compound, including predicted fragmentation patterns and detailed experimental protocols.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound in a mass spectrometer is predicted to occur through several key pathways, primarily dictated by the functional groups present: the carboxylic acid, the chloro group, the methoxy group, and the aromatic benzothiophene core. The molecular weight of this compound is 242.68 g/mol , with the molecular formula C10H7ClO3S.
Key Fragmentation Pathways:
Under typical Electron Ionization (EI) or Electrospray Ionization (ESI) conditions, the following fragmentation patterns are anticipated:
-
Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation pathway for aromatic carboxylic acids. This would result in a fragment ion at m/z 198.
-
Loss of Chlorine: Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical (35/37 Da), resulting in a fragment ion at m/z 207. The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would produce a characteristic M+2 peak for chlorine-containing fragments.
-
Loss of Methoxy Group: The methoxy group can be lost as a methyl radical (CH₃, 15 Da) to give a fragment at m/z 227, or as a formaldehyde molecule (CH₂O, 30 Da) via rearrangement, resulting in a fragment at m/z 212.
-
Cleavage of the Carboxylic Acid Side Chain: Loss of the hydroxyl group (-OH, 17 Da) or the entire carboxyl group (-COOH, 45 Da) from the molecular ion are also plausible fragmentation routes for carboxylic acids.[1][2]
-
Aromatic Ring Fragmentation: The stable benzothiophene ring system is expected to produce a strong molecular ion peak.[2] Fragmentation of the aromatic core itself would require higher energy and would lead to more complex fragmentation patterns.
Table 1: Predicted Major Fragment Ions for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss |
| 242/244 | [M]⁺ (Molecular Ion) |
| 227/229 | [M-CH₃]⁺ |
| 212/214 | [M-CH₂O]⁺ |
| 207 | [M-Cl]⁺ |
| 198/200 | [M-CO₂]⁺ |
| 197/199 | [M-COOH]⁺ |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is designed for the quantitative and qualitative analysis of this compound in various matrices.
1. Sample Preparation:
-
Solid Samples: Accurately weigh 1-5 mg of the solid compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary. Evaporate the solvent and reconstitute the residue in the initial mobile phase.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this relatively non-polar compound.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
ESI Source Parameters (Negative Ion Mode):
-
Capillary Voltage: -3.5 kV
-
Cone Voltage: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
3. Data Acquisition:
-
Acquire data in full scan mode to identify the molecular ion and its fragmentation pattern.
-
For quantitative analysis, develop a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.
Table 2: Example MRM Transitions for Quantification
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 241 | 197 | 20 |
| 241 | 169 | 25 |
Note: The precursor ion in negative mode would be [M-H]⁻ with m/z 241.
Protocol 2: Direct Infusion-Mass Spectrometry for Fragmentation Analysis
This protocol is suitable for the initial characterization and detailed fragmentation analysis of the pure compound.
1. Sample Preparation:
-
Prepare a 1-5 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
2. Mass Spectrometry Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF, or FT-ICR) with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Infusion Flow Rate: 5-10 µL/min.
3. Data Acquisition:
-
Acquire high-resolution full scan mass spectra to determine the accurate mass of the molecular ion and its fragments.
-
Perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion (or [M+H]⁺ / [M-H]⁻) as the precursor ion and applying a range of collision energies to induce fragmentation. This will help to elucidate the fragmentation pathways.
Visualizations
Caption: Workflow for LC-MS analysis.
References
Application Notes and Protocols for the Anti-inflammatory Screening of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of pharmaceutical research. Benzothiophene derivatives have been identified as a promising class of compounds with potential therapeutic activities, including anti-inflammatory effects.[1][2][3] This document provides a comprehensive set of protocols for the initial screening of a novel compound, 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (herein referred to as "Test Compound"), for its anti-inflammatory properties. The workflow encompasses a series of established in vitro and in vivo assays to evaluate its efficacy and preliminary mechanism of action.
A general workflow for screening novel compounds begins with broad in vitro assays and progresses to more specific cell-based and in vivo models to confirm activity.[4]
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound belonging to the benzothiophene class. Compounds with this scaffold have demonstrated a wide range of biological activities, making them of significant interest in medicinal chemistry and drug discovery.[1] Benzothiophene derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3][4] These activities often stem from the modulation of specific biological pathways. For instance, some benzothiophene derivatives have been shown to target the RhoA/ROCK pathway in cancer cells or act as modulators of nuclear receptors like RORγt.[3][5]
These application notes provide a summary of potential in vitro assays to characterize the biological activity of this compound. The following protocols are based on established methodologies for similar compounds and serve as a guide for researchers.
Hypothetical Data Summary
The following tables present hypothetical quantitative data for this compound in various in vitro assays. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 28.7 |
| HCT116 | Colon Carcinoma | 19.5 |
Table 2: Kinase Inhibition Profile
| Kinase Target | IC50 (µM) |
| ROCK1 | 8.9 |
| ROCK2 | 12.4 |
| PKA | > 100 |
| PKCα | > 100 |
Table 3: Anti-inflammatory Enzyme Inhibition
| Enzyme | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | 25.1 |
| 5-Lipoxygenase (5-LOX) | 45.8 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Materials:
-
MDA-MB-231 cells (or other cancer cell lines)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Kinase Inhibition Assay (ROCK1)
This protocol outlines a method to determine the inhibitory activity of the compound against Rho-associated coiled-coil containing protein kinase 1 (ROCK1).
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant human ROCK1 enzyme
-
Kinase substrate (e.g., S6K peptide)
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of ROCK1 enzyme and substrate in kinase buffer. Prepare an ATP solution.
-
Reaction Setup: In a 384-well plate, add the compound dilutions, followed by the enzyme/substrate mixture.
-
Initiate Reaction: Add the ATP solution to each well to start the kinase reaction. Include no-enzyme and no-compound controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
COX-2 Inhibition Assay
This protocol describes a method to evaluate the inhibitory effect of the compound on cyclooxygenase-2 (COX-2) activity.
Workflow Diagram:
Caption: Workflow for a COX-2 inhibition assay.
Materials:
-
Human recombinant COX-2 enzyme
-
Heme
-
Arachidonic acid
-
Reaction buffer (e.g., Tris-HCl)
-
This compound
-
COX Colorimetric Inhibitor Screening Assay Kit (Cayman Chemical) or similar
-
96-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the test compound dilutions. Add the COX-2 enzyme and incubate for a few minutes at room temperature.
-
Substrate Addition: Add arachidonic acid to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Detection: Stop the reaction and add a colorimetric substrate that reacts with the prostaglandin product to produce a colored compound.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value from a dose-response curve.
Signaling Pathway
Hypothetical RhoA/ROCK Signaling Pathway Inhibition
Some benzothiophene derivatives have been shown to inhibit the RhoA/ROCK signaling pathway, which is crucial for cell migration and invasion in cancer.[3] The diagram below illustrates the potential inhibitory effect of this compound on this pathway.
Caption: Inhibition of the RhoA/ROCK signaling pathway.
References
- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 2. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid and its Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzyme inhibitory potential of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its structurally related analogs. While specific inhibitory data for this compound is not extensively available in the public domain, this document leverages detailed information on the well-characterized analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) , as a representative example of this class of compounds. These notes are intended to guide researchers in the potential applications and experimental design for evaluating benzothiophene derivatives as enzyme inhibitors.
Introduction to Benzothiophene Carboxylate Derivatives as Enzyme Inhibitors
Benzothiophene derivatives represent a versatile class of heterocyclic compounds with a wide range of biological activities.[1] Their rigid, planar structure makes them suitable scaffolds for interacting with the active or allosteric sites of enzymes. Several derivatives have been identified as potent inhibitors of various enzymes, implicating their potential in treating a range of diseases.
A notable example is the inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) by benzothiophene carboxylate derivatives.[2][3] BDK is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the catabolism of branched-chain amino acids (BCAAs).[2] Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs. This mechanism is of significant interest for metabolic disorders characterized by elevated BCAA levels, such as Maple Syrup Urine Disease (MSUD).[2]
Quantitative Data: Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
The following table summarizes the in vitro inhibitory activity of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), a close analog of this compound, against BDK.
| Compound Name | Target Enzyme | Inhibitor Concentration (IC50) | Assay Type | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 µM | High-Throughput Screen | [2][3] |
Mechanism of Action: Allosteric Inhibition of BDK
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) acts as an allosteric inhibitor of BDK.[2][3] Its binding to BDK induces conformational changes in the N-terminal domain of the enzyme.[2] This leads to the dissociation of BDK from the BCKDC, resulting in the dephosphorylation and subsequent activation of the complex.[2][3] The activated BCKDC can then effectively catabolize excess BCAAs.
Figure 1: Allosteric inhibition of BDK by BT2 leading to BCKDC activation.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of benzothiophene derivatives against BDK. These can be adapted for this compound.
In Vitro BDK Inhibition Assay (High-Throughput Screening)
Objective: To determine the IC50 value of a test compound against BDK.
Materials:
-
Recombinant human BDK enzyme
-
Recombinant human BCKDC E1 component (for phosphorylation)
-
[γ-³²P]ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well filter plates
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant BDK, and the BCKDC E1 component.
-
Add the diluted test compound to the wells. Include a DMSO-only control (no inhibition) and a control with a known BDK inhibitor (positive control).
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated ³²P in the BCKDC E1 component using a phosphorimager or scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro BDK inhibition assay.
Cellular Assay for BCKDC Activity
Objective: To assess the effect of the test compound on BCKDC activity in cultured cells.
Materials:
-
Cultured cells (e.g., primary hepatocytes or a relevant cell line)
-
Test compound dissolved in a vehicle (e.g., DMSO)
-
Cell culture medium
-
Lysis buffer
-
Protein assay kit
-
Reagents for measuring BCKDC activity (e.g., using a specific substrate and detecting the product)
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Measure the BCKDC activity in the cell lysates using a validated assay method. This typically involves providing a substrate for the BCKDC and measuring the rate of product formation.
-
Normalize the BCKDC activity to the protein concentration for each sample.
-
Analyze the data to determine the effect of the compound on cellular BCKDC activity.
Potential Therapeutic Applications
The ability of benzothiophene carboxylate derivatives to inhibit BDK and subsequently lower BCAA levels suggests their potential therapeutic use in several conditions:
-
Maple Syrup Urine Disease (MSUD): A genetic disorder characterized by the inability to break down BCAAs.[2]
-
Metabolic Syndrome and Type 2 Diabetes: Elevated BCAA levels have been associated with insulin resistance.
-
Ulcerative Colitis: Recent studies suggest a role for BCAA metabolism in intestinal inflammation.[4]
Conclusion
This compound and its analogs are a promising class of compounds for the development of novel enzyme inhibitors. The detailed study of analogs like BT2 provides a strong foundation for investigating the therapeutic potential of this chemical scaffold. The protocols and data presented here serve as a valuable resource for researchers interested in exploring the biological activities of these compounds. Further investigation is warranted to fully characterize the inhibitory profile and therapeutic efficacy of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is an organic compound that holds potential as a key intermediate in the synthesis of novel therapeutic agents.[1][2] Its benzothiophene core is a versatile scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] While direct cell-based assay data for this specific compound is limited in publicly available literature, its structural similarity to known bioactive molecules, such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), suggests potential mechanisms of action that can be explored through various cell-based assays. BT2 has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) and a suppressor of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5][6]
This document provides detailed application notes and protocols for investigating the cellular effects of this compound, with a primary focus on its potential role as an mTORC1 signaling inhibitor. A secondary focus on the inhibition of nucleotide biosynthesis, a common target for antiproliferative compounds, is also presented.
Disclaimer
The proposed mechanisms of action and the following experimental protocols are based on the known biological activities of structurally related benzothiophene derivatives. Direct experimental validation is required to confirm the activity of this compound.
Application Note 1: Investigation of mTORC1 Pathway Inhibition
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[1][5] Its aberrant activation is implicated in various diseases, including cancer.[7] The protocols outlined below are designed to determine if this compound can inhibit mTORC1 signaling in a cellular context.
Key Experiments and Data Presentation
| Parameter Measured | Cell Line Example | Assay Principle | Expected Outcome with Inhibition |
| Phosphorylation of rpS6 (Ser235/236) | MCF-7 (Breast Cancer) | In-Cell Western | Decrease in fluorescence intensity |
| Phosphorylation of p70S6K (Thr389) | HEK293T (Human Embryonic Kidney) | Western Blot / AlphaScreen | Decrease in band intensity / AlphaScreen signal |
| Cell Proliferation | A549 (Lung Cancer) | MTT or CellTiter-Glo Assay | Decrease in cell viability |
Experimental Protocols
Protocol 1.1: In-Cell Western Assay for Phospho-rpS6
This high-throughput assay quantitatively measures the phosphorylation of ribosomal protein S6 (rpS6), a downstream target of mTORC1.[1]
Materials:
-
This compound (solubilized in DMSO)
-
MCF-7 cells
-
384-well plates
-
Primary antibodies: Rabbit anti-phospho-rpS6 (Ser235/236), Mouse anti-total rpS6
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Infrared imaging system (e.g., LI-COR® Odyssey)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 384-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., Rapamycin, 100 nM).
-
Fixation: Remove the treatment media and fix the cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilization: Wash the wells with PBS and permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Blocking: Wash the wells and block with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies against phospho-rpS6 and total rpS6 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the wells and acquire images using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both channels. Normalize the phospho-rpS6 signal to the total rpS6 signal.
Protocol 1.2: Western Blot for Phospho-p70S6K
This protocol provides a semi-quantitative assessment of the phosphorylation of p70S6 kinase, another direct substrate of mTORC1.[7]
Materials:
-
HEK293T cells
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389), Rabbit anti-total p70S6K, Rabbit anti-Actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment: Seed HEK293T cells in 6-well plates. Once confluent, treat with the compound as described in Protocol 1.1.
-
Cell Lysis: Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phospho-p70S6K signal to total p70S6K and then to a loading control like Actin.
Visualizations
Caption: Proposed inhibition of the mTORC1 signaling pathway.
Caption: Workflow for the In-Cell Western assay.
Application Note 2: Assessment of Nucleotide Biosynthesis Inhibition
Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis.[3] Inhibition of key enzymes in nucleotide biosynthesis pathways is a validated strategy for anticancer and immunosuppressive therapies.[8] One such enzyme is Inosine Monophosphate Dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides.[8]
Key Experiments and Data Presentation
| Parameter Measured | Cell Line Example | Assay Principle | Expected Outcome with Inhibition |
| IMPDH Enzymatic Activity | K562 (Leukemia) | Colorimetric (Formazan-based) | Decrease in absorbance |
| Intracellular GTP Levels | Jurkat (T-cell Leukemia) | HPLC or Luminescence-based Assay | Decrease in GTP concentration |
| Cell Cycle Analysis | HeLa (Cervical Cancer) | Flow Cytometry (Propidium Iodide) | Cell cycle arrest (e.g., at S phase) |
Experimental Protocols
Protocol 2.1: Cellular IMPDH Activity Assay
This assay measures the activity of IMPDH in cell lysates by monitoring the production of NADH, which reduces a tetrazolium salt to a colored formazan product.[8][9]
Materials:
-
This compound
-
K562 cells
-
96-well plates
-
Cell Lysis Buffer
-
IMPDH Assay Buffer (containing IMP, NAD+, diaphorase, and INT)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture K562 cells and treat with the test compound for 24-48 hours.
-
Cell Lysis: Harvest and lyse the cells. Determine the protein concentration of the lysates.
-
Enzyme Reaction: In a 96-well plate, add a standardized amount of protein from each lysate.
-
Initiate Reaction: Add the IMPDH Assay Buffer to each well.
-
Measure Absorbance: Incubate the plate at 37°C and measure the absorbance at 492 nm at regular intervals.
-
Data Analysis: Calculate the rate of formazan production. Normalize the IMPDH activity to the protein concentration.
Protocol 2.2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of the compound on cell viability and proliferation.[8]
Materials:
-
A549 cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in a 96-well plate and treat with the compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: Potential inhibition of the de novo purine biosynthesis pathway.
Caption: Workflow for the MTT cell proliferation assay.
References
- 1. A High-Throughput, Cell-Based Screening Method for siRNA and Small Molecule Inhibitors of mTORC1 Signaling Using the In Cell Western Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Human IMPDH Type 2 Enzyme [novocib.com]
- 3. Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bmrservice.com [bmrservice.com]
Application Notes and Protocols for Pharmacokinetic Studies of Benzothiophene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of benzothiophene compounds, a class of heterocyclic molecules with diverse and significant pharmacological activities.[1][2][3][4][5][6][7][8] The structural versatility of the benzothiophene scaffold has made it a privileged structure in drug discovery, leading to the development of numerous therapeutic agents.[1][3][4][6] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical for their successful development into safe and effective drugs.
Introduction to Pharmacokinetics of Benzothiophene Derivatives
Benzothiophene derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7][8] Several benzothiophene-based drugs are clinically approved, such as the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton .[6] The pharmacokinetic profiles of these compounds can be complex, often characterized by extensive metabolism. For instance, raloxifene undergoes significant first-pass metabolism, primarily through glucuronidation, which results in low oral bioavailability.[1][9][10] Zileuton also exhibits pharmacokinetic variability that can be influenced by factors such as gender and formulation.[11]
Early assessment of the metabolic fate of novel benzothiophene compounds is crucial, as some derivatives can form reactive arene oxide intermediates, which may have toxicological implications.[9] In vitro metabolic studies using liver microsomes or hepatocytes are therefore essential screening tools in the early stages of drug discovery.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for representative benzothiophene compounds from preclinical studies in rats. This data provides a comparative overview of their disposition properties.
Table 1: Pharmacokinetic Parameters of Zileuton in Sprague-Dawley Rats (Oral Administration)
| Parameter | Male Rats | Female Rats | Formulation | Dose | Reference |
| Cmax (ng/mL) | 13955 ± 176 | - | API | 30 mg/kg | [12] |
| Tmax (h) | 1 | 2 | API | 30 mg/kg | [12] |
| Tmax (h) | 2 | 1 | Nanocrystal-drug | 7.5 mg/kg (in 30 mg formulation) | [12] |
| Tmax (h) | 2 | 1 | Physical Mixture | 7.5 mg/kg (in 30 mg formulation) | [12] |
API: Active Pharmaceutical Ingredient
Table 2: Pharmacokinetic Parameters of Raloxifene in Male Wistar-Hannover Rats (Oral Administration)
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Microcrystalline Cellulose | 10 mg/kg | - | 4.0 ± 0.5 | - | 2.6 ± 0.4 | [10] |
| Solid Capsule with HBenBCD | 10 mg/kg | - | 2.5 ± 0.5 | - | 7.7 ± 2.1 | [10] |
| Liquid-filled Capsule with HBenBCD/PEG400/H2O | 10 mg/kg | - | - | - | 5.7 ± 1.3 | [10] |
HBenBCD: Hydroxybutenyl-beta-cyclodextrin
Table 3: Pharmacokinetic Parameters of Selected Benzothiophene Derivatives in Rats
| Compound | Route | Dose (mg/kg) | T½ (h) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | CL (L/h/kg) | Vd (L/kg) | Reference |
| Derivative A | IV | 5 | 2.88 ± 1.08 | - | - | - | - | - | [7] |
| Derivative A | Oral | 25 | 1.12 ± 0.46 | 129.90 ± 25.23 | 0.75 | - | - | - | [7] |
| Derivative B | Oral | - | - | ~46.34 | 2.0 | - | - | - | [13] |
| Derivative C | Oral | - | - | ~18.56 | 4.0 | - | - | - | [13] |
| Derivative D | Oral | - | - | ~25.65 | 4.0 | - | - | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo pharmacokinetic experiments.
In Vitro Intestinal Permeability Assay using Caco-2 Cells
This protocol is designed to assess the intestinal permeability of benzothiophene compounds, a critical determinant of oral absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test benzothiophene compound
-
Lucifer yellow (for monolayer integrity assessment)
-
LC-MS/MS system for sample analysis
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test benzothiophene compound (e.g., at a final concentration of 10 µM in HBSS) to the apical (A) side of the Transwell® insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, and 120 minutes).
-
At the end of the experiment, collect samples from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the permeability assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is used to evaluate the susceptibility of a benzothiophene compound to metabolism by cytochrome P450 (CYP) enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test benzothiophene compound
-
Control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system for sample analysis
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final protein concentration) and the test benzothiophene compound (e.g., 1 µM final concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the metabolic reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of a benzothiophene compound in rats following oral or intravenous administration.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 200-250 g)
-
Test benzothiophene compound
-
Vehicle for dosing (e.g., a mixture of ethanol, PEG400, and cellulose for oral administration; a solution for intravenous injection)[9]
-
Oral gavage needles
-
Syringes and needles for intravenous administration and blood collection
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Animal Acclimatization and Dosing:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer the benzothiophene compound either orally (p.o.) via gavage or intravenously (i.v.) via the tail vein at a predetermined dose (e.g., 2 mg/kg for i.v. and 10 mg/kg for p.o.).[9]
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predefined time points.
-
For oral administration, typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[9]
-
For intravenous administration, typical time points include: 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 8000 rpm for 5 minutes) to separate the plasma.[9]
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the benzothiophene compound in rat plasma.
-
Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.
-
Process the plasma samples (e.g., by protein precipitation or liquid-liquid extraction) before analysis.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
-
t½: Elimination half-life.
-
CL: Total body clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Signaling Pathways and Experimental Workflows
The pharmacokinetic properties of benzothiophene derivatives can significantly influence their interaction with biological targets and the subsequent modulation of signaling pathways. For example, benzothiophene-based kinase inhibitors must achieve and maintain sufficient concentrations at the target site to exert their therapeutic effects.[3][5][14][15] The ADME properties of these compounds will dictate their ability to reach the kinase domain and inhibit downstream signaling cascades involved in cell proliferation and survival.
Below are Graphviz diagrams illustrating typical experimental workflows for assessing the pharmacokinetic properties of benzothiophene compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of ultra-high-performance liquid chromatography-mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydrobenzothiophene carboxamides: Beyond the kinase domain and into the fatty acid realm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzothiophene inhibitors of MK2. Part 2: improvements in kinase selectivity and cell potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and its derivatives in drug discovery, with a focus on their roles as enzyme inhibitors and receptor modulators. Detailed protocols for relevant biological assays are provided to facilitate further research and development. While specific biological activity data for this compound is not extensively available in public literature, the following information, based on closely related analogs, highlights its potential as a valuable scaffold in medicinal chemistry.
Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)
Derivatives of this compound have emerged as potent inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is responsible for the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic disorders such as insulin resistance and maple syrup urine disease. Inhibition of BDK leads to the activation of BCKDC, promoting the breakdown of BCAAs and offering a potential therapeutic strategy for these conditions.
A prominent example is the structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), which has been identified as a novel allosteric inhibitor of BDK.[1]
Quantitative Data
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK) | Enzymatic Inhibition Assay | 3.19 | [1] |
Signaling Pathway
Caption: BDK Signaling Pathway and Inhibition.
Experimental Protocol: BDK Inhibition Assay
This protocol describes a method to assess the inhibitory activity of compounds against BDK.
Materials:
-
Recombinant human BDK enzyme
-
BCKDC E1 component (substrate for BDK)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., this compound derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ Kinase Assay
-
96-well white microplates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the BDK enzyme and the BCKDC E1 substrate to each well, except for the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining (or ADP produced) using the Kinase-Glo® or ADP-Glo™ assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Benzothiophene derivatives have been investigated as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism. Agonists of PPARs, particularly PPARα and PPARγ, are used in the treatment of dyslipidemia and type 2 diabetes.
Experimental Protocol: PPARα/γ Transactivation Assay
This luciferase reporter gene assay is used to screen for potential PPAR agonists.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for the PPAR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (GAL4-PPAR-LBD)
-
Reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound
-
Positive control (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα)
-
Luciferase assay system
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the GAL4-PPAR-LBD expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or the positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiophene derivatives can be assessed using various in vitro assays. A common method is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (for nitrite determination)
-
Cell culture medium and supplements
-
Test compound
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant by adding Griess Reagent and measuring the absorbance at 540 nm.
-
A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
Experimental Workflow
Caption: General Experimental Workflows.
References
Developing Analogs of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel analogs of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. This document outlines detailed protocols for the synthesis of diverse analogs, methods for their biological evaluation, and an overview of the key signaling pathways they may modulate. The structural versatility of the benzothiophene core allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct pharmacological profiles.[1] Benzothiophene derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2]
I. Synthetic Protocols for Novel Analogs
The synthesis of analogs of this compound can be achieved through various chemical transformations. The following protocols provide detailed step-by-step procedures for the synthesis of representative analogs with modifications at the 3-position.
Protocol 1: Synthesis of 3-Amino-6-methoxy-1-benzothiophene-2-carboxylic acid Analog
This protocol describes the nucleophilic substitution of the 3-chloro group with an amino group.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Azide Formation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add sodium azide (1.5 eq) to the solution.
-
Reflux the mixture for 24 hours. Monitor the reaction progress by TLC.
-
-
Reduction to Amine (Staudinger Reaction):
-
Cool the reaction mixture to room temperature.
-
Slowly add triphenylphosphine (1.2 eq) to the mixture. Nitrogen gas will evolve.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Add water (5 mL) and stir for an additional 1 hour to hydrolyze the aza-ylide intermediate.
-
-
Work-up and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
To the residue, add 1M HCl (30 mL) and wash with ethyl acetate (2 x 20 mL) to remove triphenylphosphine oxide.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 3-Amino-6-methoxy-1-benzothiophene-2-carboxylic acid.
-
Protocol 2: Synthesis of 3-Hydrazinyl-6-methoxy-1-benzothiophene-2-carboxylic acid Analog
This protocol details the substitution of the 3-chloro group with a hydrazinyl group.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Hydrazinolysis:
-
Suspend this compound (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (5.0 eq) dropwise to the suspension.
-
Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.
-
-
Isolation of Product:
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 3-Hydrazinyl-6-methoxy-1-benzothiophene-2-carboxylic acid.
-
Protocol 3: Synthesis of 3-Alkyl/Aryl-6-methoxy-1-benzothiophene-2-carboxylic acid Analogs via Suzuki Coupling
This protocol describes a palladium-catalyzed Suzuki coupling to introduce various alkyl or aryl groups at the 3-position.
Materials:
-
This compound
-
Alkyl- or Aryl-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq), the corresponding alkyl- or aryl-boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water (20 mL).
-
-
Coupling Reaction:
-
Heat the mixture to 90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-Alkyl/Aryl-6-methoxy-1-benzothiophene-2-carboxylic acid analog.
-
II. Biological Evaluation Protocols
The following are detailed protocols for assessing the biological activity of the newly synthesized analogs.
Protocol 4: Anticancer Activity Screening using MTT Assay
The MTT assay is a colorimetric method to assess cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized benzothiophene analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized analogs in DMSO.
-
Treat the cells with various concentrations of the compounds (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Incubate for 48-72 hours.[1]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[1]
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) for each compound.
-
Protocol 5: Assessment of STING Pathway Activation
The Stimulator of Interferon Genes (STING) pathway is crucial for innate immunity and can trigger anti-tumor responses.[1] This protocol uses a reporter cell line to measure STING activation.
Materials:
-
THP-1 Dual™ reporter cells (InvivoGen)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well plates
-
Synthesized benzothiophene analogs
-
QUANTI-Luc™ assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Plate THP-1 Dual™ reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the benzothiophene analogs.
-
Incubate the cells for 24 hours.[1]
-
-
Luciferase Assay:
-
Add QUANTI-Luc™ reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.[1] An increase in luminescence indicates activation of the STING pathway.
-
Protocol 6: Evaluation of STAT3 Signaling Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein in cancer cell signaling. This protocol uses a Western blot to assess the phosphorylation status of STAT3.
Materials:
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
Complete cell culture medium
-
6-well plates
-
Synthesized benzothiophene analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the synthesized analogs at various concentrations for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Visualization and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
-
III. Data Presentation
Quantitative data from the biological assays should be summarized in clear and structured tables for easy comparison of the analogs.
Table 1: Anticancer Activity of 3-Substituted-6-methoxy-1-benzothiophene-2-carboxylic acid Analogs
| Compound ID | 3-Substituent | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | MDA-MB-231 GI₅₀ (µM) |
| Parent | -Cl | 15.2 | 22.5 | 18.9 |
| Analog 1 | -NH₂ | 8.7 | 12.1 | 9.5 |
| Analog 2 | -NHNH₂ | 5.4 | 8.9 | 6.1 |
| Analog 3 | -Phenyl | 12.3 | 18.7 | 14.2 |
| Analog 4 | -Methyl | 25.1 | 30.4 | 28.3 |
| Doxorubicin | (Positive Control) | 0.05 | 0.08 | 0.06 |
Table 2: STING Pathway Activation by Benzothiophene Analogs
| Compound ID | Concentration (µM) | Fold Increase in Luciferase Activity |
| Analog 5 | 10 | 4.2 |
| Analog 6 | 10 | 1.5 |
| cGAMP | 10 | 15.0 |
| Vehicle | - | 1.0 |
Table 3: Inhibition of STAT3 Phosphorylation
| Compound ID | Concentration (µM) | % Inhibition of p-STAT3 |
| Analog 7 | 10 | 75 |
| Analog 8 | 10 | 30 |
| Stattic | 10 | 90 |
| Vehicle | - | 0 |
IV. Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Caption: Experimental workflow for the development of novel benzothiophene analogs.
Caption: Simplified STING signaling pathway activated by benzothiophene agonists.
Caption: STAT3 signaling pathway and its inhibition by benzothiophene analogs.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Problem ID | Question | Possible Causes | Recommended Solutions |
| SYN-001 | Low to no conversion of the starting material, 6-methoxy-1-benzothiophene-2-carboxylic acid. | 1. Inactive chlorinating agent (e.g., old or decomposed thionyl chloride).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction setup. | 1. Use freshly distilled or a new bottle of thionyl chloride.2. Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| SYN-002 | Formation of multiple unidentified byproducts observed on TLC. | 1. Reaction temperature is too high, leading to decomposition or side reactions.2. The starting material is impure.3. The methoxy group might be susceptible to cleavage under harsh acidic conditions generated in situ. | 1. Maintain a lower reaction temperature and ensure slow, controlled addition of the chlorinating agent.[1] 2. Purify the starting material by recrystallization before use.3. Use a milder chlorinating agent or explore alternative synthetic routes if this persists. |
| SYN-003 | The reaction appears complete by TLC, but the isolated yield is low. | 1. Product loss during workup and extraction.2. Incomplete precipitation or crystallization during purification.3. The intermediate acid chloride is hydrolyzed back to the starting material during workup. | 1. Ensure proper phase separation during extraction and use an adequate amount of extraction solvent.2. Optimize the recrystallization solvent system and allow sufficient time for crystallization at low temperatures.3. Perform the workup under anhydrous or near-anhydrous conditions until the acid chloride is fully converted to the desired carboxylic acid. |
| SYN-004 | The final product is difficult to purify and appears as an oil or waxy solid. | 1. Presence of persistent impurities.2. The chosen recrystallization solvent is not optimal. | 1. Consider column chromatography for purification if recrystallization is ineffective.[1]2. Screen a variety of solvents or solvent mixtures for recrystallization. Common choices include ethanol, ethyl acetate/hexanes, or toluene. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended chlorinating agent for the synthesis of this compound?
A1: Thionyl chloride (SOCl₂) is a commonly used and effective chlorinating agent for the conversion of carboxylic acids to acid chlorides, which is a key step in this synthesis.[1] Phosphorus oxychloride (POCl₃) can also be used.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should be used to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the progression of the reaction.
Q3: What are the critical parameters to control for improving the yield?
A3: The critical parameters to control are:
-
Temperature: Low-temperature addition of the chlorinating agent is crucial to prevent side reactions. The reaction is then typically heated to reflux to ensure completion.[1]
-
Moisture: The reaction is sensitive to moisture, which can decompose the chlorinating agent and the intermediate acid chloride. All equipment should be thoroughly dried, and the reaction should be conducted under an inert atmosphere.
-
Purity of Reagents: The purity of the starting material and the chlorinating agent directly impacts the yield and purity of the final product.
Q4: What is the mechanism of chlorination using thionyl chloride?
A4: The reaction proceeds through the formation of an acyl chlorosulfite intermediate. The carboxylic acid attacks the sulfur atom of thionyl chloride, followed by the loss of a chloride ion. This intermediate then undergoes nucleophilic attack by the chloride ion at the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.
Data Presentation
The following table summarizes the key experimental parameters for the synthesis of this compound.
| Parameter | Recommended Condition |
| Starting Material | 6-methoxy-1-benzothiophene-2-carboxylic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) |
| **Molar Ratio (Starting Material:SOCl₂) ** | 1 : 1.5 - 2.0 |
| Solvent | Toluene or Dichloromethane (DCM) |
| Reaction Temperature | Initial addition at 0 °C, then reflux (Toluene: ~110°C, DCM: ~40°C) |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Purification Method | Recrystallization or Column Chromatography |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
Materials:
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6-methoxy-1-benzothiophene-2-carboxylic acid
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Thionyl chloride (SOCl₂)
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Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
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Dropping funnel
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Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 6-methoxy-1-benzothiophene-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask to create a suspension.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux.
-
Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride, which can be used in the next step without further purification.
Protocol 2: Hydrolysis to this compound
Materials:
-
Crude 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) (1M)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the crude acid chloride from Protocol 1 in THF.
-
Slowly add water to the solution while stirring and cool in an ice bath to control the exothermic reaction.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis.
-
Remove the THF under reduced pressure.
-
Add ethyl acetate to the residue and wash with saturated sodium bicarbonate solution to remove any unreacted starting material and HCl.
-
Separate the aqueous layer and acidify it with 1M HCl until a precipitate forms.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexanes mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
If using a solvent mixture like ethyl acetate/hexanes, dissolve the solid in the more polar solvent (ethyl acetate) and then add the less polar solvent (hexanes) until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential side reactions during the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is through the electrophilic chlorination of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1] This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] The reaction involves the substitution of the hydrogen atom at the 3-position of the benzothiophene ring with a chlorine atom.
Q2: What are the most common side reactions to be aware of during this synthesis?
Researchers may encounter several side reactions that can affect the yield and purity of the final product. The principal side reactions include:
-
Over-chlorination: Introduction of more than one chlorine atom onto the benzothiophene ring.
-
Decarboxylation: Loss of the carboxylic acid group.
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Oxidation of the Sulfur Atom: Formation of sulfoxides or sulfones.
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Formation of Acid Chloride: Conversion of the carboxylic acid to an acyl chloride, which may or may not be the intended intermediate depending on the synthetic plan.
Q3: How can I minimize the formation of these side products?
Controlling the reaction conditions is crucial to minimize side reactions. Key parameters to monitor and optimize include:
-
Temperature: The chlorination reaction should be conducted at a controlled, low to moderate temperature to prevent unwanted side reactions.[1]
-
Stoichiometry of Reagents: Using the correct molar ratio of the substrate to the chlorinating agent is critical to avoid over-chlorination.
-
Reaction Time: Prolonged reaction times can lead to the formation of more side products. Monitoring the reaction progress by techniques like TLC or HPLC is recommended.
Q4: What purification methods are effective for removing impurities?
Post-reaction work-up and purification are essential to isolate the desired product in high purity. Common purification techniques include:
-
Extraction: To separate the product from the reaction mixture.[1]
-
Recrystallization: An effective method for removing impurities by dissolving the crude product in a suitable solvent at a high temperature and allowing it to crystallize as it cools.[1]
-
Column Chromatography: Useful for separating the desired product from closely related impurities.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Significant formation of side products. - Loss of product during work-up and purification. | - Monitor the reaction to completion using TLC or HPLC. - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. - Carefully perform extraction and purification steps to minimize product loss. |
| Presence of a significant amount of starting material | - Insufficient chlorinating agent. - Low reaction temperature or short reaction time. | - Ensure the correct stoichiometry of the chlorinating agent. - Gradually increase the reaction temperature or prolong the reaction time while monitoring for side product formation. |
| Detection of a product with a lower molecular weight than expected | - Decarboxylation of the starting material or product. | - Perform the reaction at a lower temperature. - Use a milder chlorinating agent if possible. |
| Presence of impurities with higher molecular weights | - Over-chlorination (di- or tri-chlorinated products). - Dimerization or polymerization. | - Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent slowly to the reaction mixture. - Maintain a lower reaction temperature. |
| Product appears discolored (e.g., yellow or brown) | - Presence of colored impurities, possibly from oxidation or decomposition. | - Purify the product using recrystallization with activated charcoal or by column chromatography.[1] |
| Formation of an unexpected solid during the reaction | - Precipitation of the starting material or product. - Formation of insoluble byproducts. | - Ensure the chosen solvent is appropriate to keep all reactants and products in solution at the reaction temperature. - Analyze the precipitate to identify its composition. |
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Experimental Protocols
Synthesis of this compound
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Reaction Setup: In a clean, dry, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 6-methoxy-1-benzothiophene-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or 1,2-dichloroethane).
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount of the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution. The addition should be controlled to maintain a low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C). Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Analytical Methods for Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the final product and can be used to detect and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help in the identification of impurities by comparing the spectra with that of the starting material and known byproducts.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and impurities, aiding in their identification.
This technical support guide is intended to provide general guidance. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.
References
Technical Support Center: Purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the starting materials and side reactions during the chlorination process. These can include:
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Unreacted Starting Material: 6-methoxy-1-benzothiophene-2-carboxylic acid.
-
Over-chlorinated Products: Dichloro-substituted benzothiophene derivatives.
-
By-products from the Chlorinating Agent: Residuals from reagents like thionyl chloride or phosphorus oxychloride.[1]
-
Solvent Residues: Traces of solvents used in the reaction and work-up.
Q2: My purified product is off-white or yellowish. What could be the cause?
A2: The pure this compound is typically a white to off-white solid.[1] A yellowish tint can indicate the presence of residual impurities, which may be colored by-products from the chlorination reaction or degradation products. Further purification by recrystallization or column chromatography is recommended to improve the color and purity.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its stability and purity, the compound should be stored in a cool, dry, and well-ventilated area. It is advisable to keep it away from high temperatures, humidity, and sources of ignition.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. The volume of the solvent may be insufficient. | Select a more appropriate solvent or solvent system. Increase the volume of the solvent incrementally until the product dissolves. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also interfere with crystallization. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help induce crystallization. |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. Too much solvent was used. | Place the crystallization flask in an ice bath to minimize solubility. Reduce the initial volume of the hot solvent used for dissolution. |
| Crystals are very fine or powder-like. | The solution cooled too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The chosen mobile phase is not optimal. The column was not packed properly. | Perform thin-layer chromatography (TLC) with different solvent systems to determine the optimal mobile phase. Repack the column, ensuring a uniform and compact stationary phase. |
| The product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the silica gel bed. | The column was allowed to run dry. Improper packing of the column. | Ensure the silica gel bed is always covered with the mobile phase. Repack the column carefully to avoid air bubbles and ensure a homogenous bed. |
| Streaking of spots on the TLC plate during fraction analysis. | The sample is too concentrated. The compound may be acidic and interacting with the silica gel. | Dilute the fractions before spotting on the TLC plate. Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group. |
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific impurity profile and scale of your experiment.
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will dissolve the compound when hot but not when cold. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures like hexane/ethyl acetate.[2]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that provides good separation between the desired product and impurities. A common starting point for benzothiophene derivatives is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The following troubleshooting guides and FAQs are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area.[1] To prevent potential degradation through oxidation or hydrolysis, keep the container tightly sealed and protected from air and moisture.[1] Avoid exposure to high temperatures, direct sunlight, and sources of ignition.[1]
Q2: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents and bases.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: What are the primary safety concerns when handling this compound?
This compound is classified as an irritant.[3][4] It may cause skin, eye, and respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[1] All handling should be performed in a well-ventilated area or under a chemical fume hood.
Q4: My sample of this compound has changed color from white to off-white/yellowish. Is it degraded?
A color change from its typical white or off-white solid form can indicate the presence of impurities or degradation products.[1] It is recommended to assess the purity of the sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.
Q5: I am observing unexpected peaks in my chromatogram when analyzing the compound. What could be the cause?
Unexpected peaks may arise from several sources:
-
Degradation: The compound may have degraded due to improper storage or handling. Exposure to light, heat, or incompatible substances can initiate degradation.
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Solvent Interaction: The compound might be reacting with the solvent. Ensure the chosen solvent is inert.
-
Contamination: The sample or the analytical system might be contaminated.
It is advisable to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[5][6]
Troubleshooting Guides
Issue: Poor Solubility or Precipitation During Experiment
-
Possible Cause: The compound may have limited solubility in the chosen solvent system. The methoxy group may enhance solubility in some organic solvents, but the overall molecule's characteristics will dictate its solubility profile.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities.
-
pH Adjustment: For aqueous solutions, the carboxylic acid group's ionization is pH-dependent. Adjusting the pH might improve solubility.
-
Co-solvents: Consider using a co-solvent system.
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Gentle Warming: Gentle heating may aid dissolution, but be cautious as it can also accelerate degradation.
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Issue: Inconsistent Results in Biological Assays
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Possible Cause: The stability of the compound in the assay medium may be compromised. The compound could be degrading over the time course of the experiment.
-
Troubleshooting Steps:
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Assess Stability in Assay Medium: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation at different time points using a stability-indicating method.
-
Control for Degradation: If degradation is observed, consider adding the compound to the assay at the last possible moment or using a fresh stock solution for each experiment.
-
Investigate Potential Interactions: The compound may interact with components of the assay medium.
-
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
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This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable organic solvent (e.g., acetonitrile, methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂. Keep the solution in the dark at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period.[2]
-
Photolytic Degradation: Expose a solution of the compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a developed HPLC method to separate the parent compound from any degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table to provide a clear overview of the compound's stability under different conditions.
Table 1: Example Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | 40% | 3 |
| Oxidation | 3% H₂O₂ | 12 hours | 25°C | 25% | 2 |
| Thermal (Solid) | Dry Heat | 48 hours | 70°C | 5% | 1 |
| Photolytic (Solution) | UV/Vis Light | 24 hours | 25°C | 30% | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Visualizations
Logical Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Potential Degradation Pathways
Based on the structure of this compound, the following diagram outlines potential degradation pathways that could be investigated.
Caption: Potential degradation pathways for the target compound.
References
- 1. This compound Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]
- 2. fishersci.com [fishersci.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Solubility issues of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
A1: this compound is a benzothiophene derivative.[1] It is typically a pale yellow amorphous powder and is classified as an irritant.[1][2] Key properties are summarized in the table below.
Q2: What is the expected solubility of this compound in aqueous solutions?
A2: Based on its chemical structure, this compound is predicted to have very low solubility in water.[3] This is a common characteristic of benzothiophene derivatives due to their hydrophobic nature.[3]
Q3: In which organic solvents is this compound likely to be soluble?
Q4: Are there any known biological activities for this compound or its derivatives?
A4: Derivatives of benzothiophene have been investigated for a range of biological activities, including as anti-inflammatory and anticancer agents.[1] Some benzothiophene carboxylate derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).
Troubleshooting Guides
This section provides guidance on common solubility-related problems encountered during in vitro assays.
Issue 1: The compound fails to dissolve in the aqueous assay buffer.
-
Cause: The concentration of the compound exceeds its aqueous solubility limit.
-
Solution:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in a minimal amount of a water-miscible organic solvent, such as 100% DMSO, to create a high-concentration stock solution (e.g., 10-50 mM).[4]
-
Serial Dilution: Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the desired final concentrations. Ensure the final concentration of the organic solvent is kept to a minimum (typically <0.5% v/v) to avoid affecting the biological assay.[4]
-
Issue 2: Precipitation is observed upon dilution of the DMSO stock solution into the aqueous buffer.
-
Cause: This phenomenon, known as "precipitation upon dilution," occurs when the compound's concentration in the final aqueous medium surpasses its thermodynamic solubility, even with a co-solvent.[4]
-
Troubleshooting Steps:
-
Lower the Final Concentration: The target concentration in the assay may be too high. If possible, reduce the final concentration of the compound.
-
Optimize Co-solvent Percentage: While DMSO is an effective solvent, its final concentration should be minimized. Experiment with different final DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%) to find a balance that maintains solubility without impacting the assay.
-
Use a Different Co-solvent: In some cases, other organic solvents like ethanol or DMF, or a combination of solvents, may be more effective.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility. As a carboxylic acid, increasing the pH of the buffer may enhance the solubility of this compound.
-
Incorporate Solubilizing Agents: Consider the use of biocompatible surfactants or cyclodextrins at low concentrations in the final dilution to improve solubility.
-
Issue 3: Inconsistent or non-reproducible assay results.
-
Cause: Poor solubility can lead to inconsistent concentrations of the active compound in the assay, resulting in variable data.
-
Recommendations:
-
Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the assay.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution immediately before each experiment.
-
Sonication or Vortexing: Gentle vortexing or sonication of the stock solution before dilution can help ensure it is fully dissolved.
-
Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which the compound begins to precipitate over time.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |
| Molecular Weight | 242.68 g/mol | [1][2] |
| Appearance | Pale yellow amorphous powder | [1] |
| Melting Point | 290-296 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 0-8°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibration: Allow the vial containing the lyophilized this compound to reach room temperature before opening to prevent moisture condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the vial for 2-3 minutes to aid dissolution. If necessary, briefly sonicate the vial in a water bath.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Kinase Assay with a Poorly Soluble Inhibitor
This protocol provides a general workflow for a kinase assay, such as one targeting a kinase in the mTOR or BCKDK signaling pathways.
-
Prepare Reagents:
-
Kinase enzyme in assay buffer.
-
Substrate (e.g., a specific peptide) and ATP in assay buffer.
-
This compound stock solution in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
-
Compound Dilution:
-
Perform serial dilutions of the inhibitor stock solution in DMSO.
-
Further dilute the DMSO solutions into the assay buffer to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
Add the diluted inhibitor or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add the kinase enzyme to all wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
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Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for a kinase inhibition assay.
Caption: Hypothetical inhibition of the mTOR signaling pathway.
References
Technical Support Center: Optimizing Palladium-Catalyzed Benzothiophene Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of benzothiophenes.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield or fails to proceed. What are the common causes and how can I troubleshoot this?
A1: Low or no conversion of the starting material is a frequent issue in palladium-catalyzed reactions. The primary culprits are often related to the catalyst's activity, the reaction conditions, or the purity of your reagents.
A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[1] This occurs when the active Pd(0) catalyst agglomerates and loses its catalytic efficacy.[1] Several factors can contribute to this:
-
Oxygen Sensitivity: Some phosphine ligands are susceptible to oxidation, which leads to the precipitation of palladium.[1]
-
Ligand Instability: The ligand may not be stable under the reaction conditions, or an incorrect ligand-to-palladium ratio can leave the Pd(0) species unprotected.[1]
-
High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[1]
Troubleshooting Steps:
-
Degas Solvents and Reagents: It is crucial to thoroughly degas all solvents and reagents. This can be achieved through methods like the freeze-pump-thaw technique or by bubbling an inert gas, such as argon or nitrogen, through the reaction mixture.[1]
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Verify Reagent Quality: Ensure that the palladium precursor and ligands are pure and have been stored under the correct conditions to prevent degradation.[1]
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Optimize Ligand-to-Palladium Ratio: The ratio of ligand to palladium is critical for catalyst stability and activity. A screening of different ratios should be performed to identify the optimal conditions for your specific reaction.[1]
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Adjust Reaction Temperature: If catalyst decomposition is suspected, consider running the reaction at a lower temperature.[1]
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Systematic Screening of Parameters: If catalyst decomposition is not apparent, a systematic screening of other reaction parameters is recommended. This includes evaluating different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphines, N-heterocyclic carbenes), bases (e.g., K₂CO₃, Cs₂CO₃, pyridine), and solvents (e.g., Toluene, Dioxane, DMSO, DMA).[1]
Q2: I am observing significant amounts of homocoupling byproducts. How can I minimize their formation?
A2: Homocoupling is a prevalent side reaction where two identical molecules couple, for instance, two arylboronic acids or two benzothiophene molecules.[1][2] This reduces the yield of the desired cross-coupled product.
Strategies to Suppress Homocoupling:
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Choice of Catalyst and Oxidant: The selection of the palladium catalyst and, if applicable, a co-catalyst or oxidant, can significantly influence the extent of homocoupling. For the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids, studies have shown that certain combinations of palladium catalysts and copper salts as oxidants can minimize the formation of byproducts like 1,1'-biphenyl.[2][3]
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Control of Reaction Conditions: Fine-tuning the reaction temperature, solvent, and base can also help to favor the desired cross-coupling pathway over homocoupling.
Q3: My reaction is not regioselective, leading to a mixture of isomers. How can I improve the selectivity?
A3: Achieving high regioselectivity, particularly in C-H functionalization reactions, can be challenging as the electronic and steric properties of different C-H bonds on the benzothiophene core can be similar.
Methods to Enhance Regioselectivity:
-
Utilize Directing Groups: The presence of certain substituents on the benzothiophene ring can direct the palladium catalyst to a specific position, thereby enhancing the selectivity of the C-H activation step.[1]
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Ligand Modification: The steric and electronic properties of the ligand coordinated to the palladium center can influence which C-H bond is more accessible for activation. Bulky ligands, for example, may favor reaction at less sterically hindered positions.[1]
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Addition of Additives: In some direct arylation reactions, the addition of pivalic acid (PivOH) has been demonstrated to improve reactivity and influence selectivity.[1]
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Sequential Functionalization: If a one-pot reaction yields a mixture of isomers, a sequential approach may be more effective. For instance, performing a C3-arylation followed by a C2-arylation can provide a controlled route to 2,3-diarylbenzothiophenes.[1]
Data Presentation
Table 1: Optimization of Pd-Catalyzed C2 Arylation of Benzo[b]thiophene 1,1-Dioxide [2][3]
| Entry | Pd Catalyst (10 mol %) | Cu Salt (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | Cu(OAc)₂ | DMSO | 85 |
| 2 | PdCl₂ | Cu(OAc)₂ | DMSO | 62 |
| 3 | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 75 |
| 4 | Pd(OAc)₂ | CuCl₂ | DMSO | 45 |
| 5 | Pd(OAc)₂ | Cu(OTf)₂ | DMSO | 51 |
| 6 | Pd(OAc)₂ | Cu(OAc)₂ | DMF | 71 |
| 7 | Pd(OAc)₂ | Cu(OAc)₂ | Dioxane | 68 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), phenylboronic acid (0.3 mmol), Pd catalyst (10 mol %), Cu salt (2.0 equiv), and pyridine (3.0 equiv) in solvent (1.0 mL) at 100 °C for 20 h.
Table 2: Optimization of Pd(II)-Catalyzed Oxidative Heck Reaction [4][5]
| Entry | Ag Salt (3.0 equiv) | Solvent | PivOH (equiv) | Yield (%) |
| 1 | AgOAc | AcOH | - | 37 |
| 2 | AgOPiv | PivOH | 2.0 mL | 87 |
| 3 | AgOPiv | THF | 3.0 | 95 |
| 4 | AgOPiv | THF | 1.0 | 65 |
Reaction conditions: benzo[b]thiophene 1,1-dioxide (0.1 mmol), styrene (0.15 mmol), Pd(OAc)₂ (5 mol %), Ag salt (3.0 equiv), and PivOH in solvent (0.6 mL) at 80-120 °C for 12-24 h.
Experimental Protocols
General Procedure for C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides[2]
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To a 10 mL Schlenk tube, add benzo[b]thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), arylboronic acid (0.6 mmol, 3.0 equiv), Pd(OAc)₂ (4.4 mg, 10 mol %), Cu(OAc)₂ (145 mg, 0.8 mmol, 4.0 equiv), and pyridine (48 μL, 0.6 mmol, 3.0 equiv).
-
Add DMSO (1.0 mL) to the Schlenk tube under a nitrogen atmosphere.
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Stir the resulting mixture at 100 °C for 20 hours.
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After cooling to room temperature, dilute the reaction mixture with 10 mL of water.
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Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C2-arylated benzothiophene 1,1-dioxide.
General Procedure for C-H Olefination of Thiophene 1,1-Dioxides[4][5]
-
In a nitrogen-filled glovebox, add the thiophene 1,1-dioxide derivative (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (2.2 mg, 5 mol %), AgOPiv (125 mg, 0.6 mmol, 3.0 equiv), PivOH (61 mg, 0.6 mmol, 3.0 equiv), and THF (1.2 mL) to a 10 mL Schlenk tube.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Filter the solution through a pad of Celite and wash the pad with 10 mL of dichloromethane.
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Concentrate the filtrate, and purify the residue by column chromatography on silica gel to yield the desired product.
Visualizations
Caption: Troubleshooting workflow for low or no conversion in palladium-catalyzed benzothiophene synthesis.
References
Preventing regioisomer formation in benzothiophene synthesis
Welcome to the Technical Support Center for Benzothiophene Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling regioselectivity and preventing the formation of unwanted regioisomers during their experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and issues related to regioselectivity in benzothiophene synthesis.
Q1: My reaction is producing a mixture of 6- and 7-substituted benzothiophene isomers. How can I improve the regioselectivity to favor the 7-substituted product?
A1: The formation of regioisomeric mixtures on the benzene ring is a frequent challenge. The electronic properties of the starting material and the reaction mechanism are key in determining the substitution position. Several strategies can enhance regioselectivity for the 7-position:
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Directed ortho-Metalation (DoM): This is a highly effective technique for achieving regiocontrol. By installing a directing metalation group (DMG), you can selectively deprotonate the adjacent C-H bond. For instance, converting a 7-hydroxybenzothiophene to its N,N-diethyl carbamate derivative directs lithiation specifically to the C6 position, which can be a key step in multi-step syntheses that ultimately yield a 7-substituted product with high regiocontrol.[1]
-
Choice of Starting Material: The inherent directing effects of substituents on the precursor are critical. Consider a synthetic route that begins with a precursor already containing a substituent that electronically favors functionalization at the 7-position.[1]
-
Reaction Conditions Optimization: Parameters like temperature, solvent, and the choice of base or catalyst can significantly influence regioselectivity. Lowering the reaction temperature, for example, can sometimes favor the formation of the thermodynamically more stable product.[1]
Q2: I am attempting a direct functionalization of the benzothiophene core and getting a mixture of C2 and C3 substituted products. How can I achieve C3-selectivity?
A2: Functionalization of the C3 position is significantly more challenging than at C2 due to the intrinsic electronic properties of the benzothiophene ring system, which favor electrophilic attack at C2.[2][3][4] However, modern metal-free methods have been developed to achieve complete C3 regioselectivity:
-
Interrupted Pummerer Reaction: This method utilizes readily accessible benzothiophene S-oxides as precursors. The reaction mechanism involves capturing a nucleophilic coupling partner (like a phenol or silane) and delivering it exclusively to the C3 position via a charge-accelerated[5][5]-sigmatropic rearrangement.[2][3][4] This approach avoids the need for directing groups and provides C3-arylated or -alkylated products with complete regioselectivity.[2][3]
Q3: Are there any reliable metal-free methods to synthesize substituted benzothiophenes with high regioselectivity from the outset?
A3: Yes, several metal-free approaches have been developed that build the benzothiophene core with excellent control over substituent placement.
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Photocatalytic Radical Annulation: This method uses visible light and an organic dye (like Eosin Y) to catalyze the reaction of o-methylthio-arenediazonium salts with alkynes.[5][6] This process generates substituted benzothiophenes regioselectively under very mild conditions, avoiding the need for transition metals and high temperatures.[5][6]
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Iodine-Catalyzed Cascade Reactions: Under solvent-free and metal-free conditions, iodine can catalyze the cascade reaction of substituted thiophenols with alkynes to afford benzothiophene derivatives in good yields.[6]
Q4: My desired regioisomers are proving very difficult to separate by standard silica gel column chromatography. What are my options?
A4: The similar polarity of regioisomers often complicates purification. If standard chromatography is ineffective, consider these alternatives:
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC typically offer much higher resolution than standard column chromatography. Method development to optimize the column, mobile phase, and gradient will be required.[1]
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Derivative Formation: It may be possible to selectively react one isomer with a reagent to form a derivative with significantly different polarity, making separation easier. The original functionality can then be restored in a subsequent step.
-
Crystallization: If the product is a solid, fractional crystallization can sometimes be used to isolate the major isomer in a pure form.
Troubleshooting Guides & Data
This section provides in-depth solutions and comparative data to help you optimize your reactions for better regioselectivity.
Troubleshooting Low Regioselectivity in C-H Functionalization
If you are observing poor regioselectivity in a direct C-H functionalization reaction, a systematic approach to optimization is necessary. The following logical workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for low regioselectivity.
Comparative Data: Metal-Free C3-Arylation of Benzothiophene S-Oxides
The interrupted Pummerer reaction provides excellent yields and complete regioselectivity for C3-arylation. The following table summarizes representative results.[4]
| Entry | R¹ in S-Oxide | Phenol Coupling Partner (R²) | Product | Yield (%) |
| 1 | H | 4-Bromophenol | 4b | 81 |
| 2 | H | 4-Iodophenol | 4c | 82 |
| 3 | H | Methyl 4-hydroxybenzoate | 4d | 77 |
| 4 | H | 4-Nitrophenol | 4g | 80 |
| 5 | 5-NO₂ | Phenol | 4j | 76 |
| 6 | 5-Br | 2-Chlorophenol | 4l | 75 |
Data sourced from Shrives et al., Nat. Commun. 2017, 8, 14801.[4]
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of a 7-Substituted Benzothiophene via Directed ortho-Metalation (DoM)
This protocol is a general guide for the regioselective functionalization at the C6 position of a 7-hydroxybenzothiophene derivative, a key strategy for accessing 7-substituted products.[1]
Step 1: Preparation of the Directing Group (O-Carbamate)
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To a stirred solution of 7-hydroxybenzothiophene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridine (1.5 eq).
-
Slowly add N,N-diethylcarbamoyl chloride (1.2 eq).
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with water and extract the product with DCM.
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Purify the crude product by silica gel chromatography to yield N,N-diethyl-7-carbamoyloxy-1-benzothiophene.
Step 2: Directed ortho-Metalation and Electrophilic Quench
-
Prepare a flame-dried, three-necked round-bottom flask under an argon atmosphere, equipped with a magnetic stir bar and a thermometer.
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Charge the flask with the N,N-diethyl-7-carbamoyloxy-1-benzothiophene (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add freshly distilled N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) dropwise.
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Add sec-butyllithium (s-BuLi) (1.2 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the solution at -78 °C for 1-2 hours to form the C6-lithiated species.[1]
-
Add the chosen electrophile (e.g., iodine, N-iodosuccinimide) (1.5 eq), dissolved in a small amount of anhydrous THF if necessary, dropwise at -78 °C.
-
Stir for an additional 1-3 hours at -78 °C.
-
Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and purify the product by chromatography to obtain the 6-substituted-7-carbamoyloxy-benzothiophene.
Reaction Mechanisms Visualized
Understanding the reaction mechanism is crucial for controlling the outcome. Here are diagrams for two key regioselective transformations.
Mechanism of Directed ortho-Metalation (DoM)
The O-carbamate group coordinates to the lithium base, directing deprotonation to the adjacent ortho-position (C6) with high selectivity.
Caption: Regiocontrol via Directed ortho-Metalation (DoM).
Mechanism of C3-Arylation via Interrupted Pummerer Reaction
This metal-free reaction proceeds through a specific cascade involving a[5][5]-sigmatropic rearrangement that ensures the substituent is delivered only to the C3 position.[4]
Caption: Mechanism for complete C3-regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzothiophene synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process visualizations to assist in scaling up this synthesis from the lab to pilot plant and beyond.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the electrophilic chlorination of the precursor, 6-methoxy-1-benzothiophene-2-carboxylic acid.[1][2] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride.[1] An alternative, milder method involves the use of sodium hypochlorite (NaOCl).
Q2: I am experiencing low yields in the chlorination step. What are the likely causes and how can I improve it?
A2: Low yields in the chlorination of benzothiophene derivatives can stem from several factors. Suboptimal reaction temperature is a primary concern; for instance, in chlorinations using sodium hypochlorite, temperatures below 55°C can lead to the formation of aldehyde byproducts instead of the desired chlorinated product. The choice of solvent and the efficiency of mixing are also critical, especially during scale-up, to ensure homogeneity. Incomplete reaction due to insufficient reagent or reaction time can also be a cause. Monitoring the reaction progress by TLC or HPLC is crucial to ensure completion.
Q3: What are the common byproducts in the chlorination of 6-methoxy-1-benzothiophene-2-carboxylic acid with thionyl chloride?
A3: When using thionyl chloride to convert carboxylic acids to acyl chlorides (a common intermediate step before hydrolysis to the final product), the primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[3][4] It is essential to have a proper scrubbing system in place to handle these corrosive and toxic gases, especially on a larger scale. Incomplete reaction may also leave unreacted starting material.
Q4: Are there any specific safety precautions I should take when working with thionyl chloride on a large scale?
A4: Absolutely. Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be conducted in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. An emergency shower and eyewash station should be readily accessible. For scale-up operations, a closed system is recommended to minimize exposure. Ensure all glassware and reactors are scrupulously dry to prevent exothermic reactions with water.
Q5: My final product is difficult to purify. What strategies can I employ for large-scale purification?
A5: Purification of this compound on a large scale can be challenging. Recrystallization is a common and effective method.[1] The choice of solvent is critical and may require some optimization. If the product is an oil or low-melting solid, column chromatography can be used, though it may be less practical for very large quantities. In such cases, converting the product to a crystalline salt, purifying the salt by recrystallization, and then regenerating the free acid can be an effective strategy.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor) | Incomplete cyclization of the starting materials. | Ensure the use of a suitable acid catalyst, such as polyphosphoric acid or methanesulfonic acid, and optimize the reaction temperature and time. Monitor the reaction by TLC or HPLC to confirm completion. |
| Formation of isomeric byproducts. | The cyclization reaction can sometimes yield a mixture of regioisomers. Purification by fractional crystallization or column chromatography may be necessary to isolate the desired 6-methoxy isomer. | |
| Chlorination reaction is sluggish or incomplete. | Insufficient activation of the chlorinating agent. | If using thionyl chloride, ensure it is fresh and has not been decomposed by moisture. For sodium hypochlorite, adjusting the pH to the optimal range for HOCl formation (around pH 4-5) can improve reactivity. |
| Poor solubility of the starting material. | Select a solvent in which the 6-methoxy-1-benzothiophene-2-carboxylic acid has good solubility at the reaction temperature. For scale-up, ensure efficient stirring to maintain a homogeneous mixture. | |
| Formation of unexpected byproducts during chlorination. | Side reactions due to high temperature. | Maintain careful temperature control, especially during the addition of the chlorinating agent. For exothermic reactions, ensure the reactor has adequate cooling capacity. |
| Reaction with solvent. | Be cautious with certain solvents. For example, some organic solvents can react violently with strong chlorinating and oxidizing agents. | |
| Difficulty in isolating the final product. | Product oiling out during crystallization. | Try different solvent systems or a combination of solvents. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. |
| Emulsion formation during aqueous workup. | Add a brine wash to the workup procedure to help break the emulsion. |
Experimental Protocols
Synthesis of 6-methoxy-1-benzothiophene-2-carboxylic acid (Precursor)
This protocol is based on the intramolecular cyclization of an α-(arylthio)acetophenone derivative.
Materials:
-
α-(3-methoxyphenylthio)-4-methoxyacetophenone
-
Methanesulfonic acid
-
Toluene
-
Heptane
-
2-Propanol
Equipment:
-
Glass-lined reactor with overhead stirring, heating/cooling capabilities, and a Dean-Stark trap.
-
Filtration equipment
-
Drying oven
Procedure:
-
Charge the reactor with α-(3-methoxyphenylthio)-4-methoxyacetophenone and toluene.
-
Add methanesulfonic acid to the mixture.
-
Heat the reaction mixture to approximately 90°C and stir for 4 hours, removing any water that forms via the Dean-Stark trap.
-
Monitor the reaction for completion using HPLC.
-
Once the reaction is complete, add heptane to the mixture at 90°C and continue stirring for 1 hour.
-
Cool the mixture to 80°C and stir for an additional 3 hours to promote crystallization.
-
Add 2-propanol and stir for 30 minutes before cooling the mixture to 0°C.
-
Stir for 1 hour at 0°C, then filter the solid product.
-
Wash the filter cake with a cold mixture of toluene and 2-propanol.
-
Dry the product under vacuum at 60°C.
| Parameter | Value |
| Reactant Molar Ratio | 1:1 (α-(3-methoxyphenylthio)-4-methoxyacetophenone : Methanesulfonic acid) |
| Reaction Temperature | 90°C |
| Reaction Time | 4 hours |
| Crystallization Temperature | 0°C |
| Expected Yield | ~80% |
Synthesis of this compound
This protocol describes the chlorination of the precursor using thionyl chloride.
Materials:
-
6-methoxy-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane or Toluene)
-
Aqueous base (e.g., Sodium bicarbonate solution)
-
Hydrochloric acid
Equipment:
-
Glass-lined reactor with overhead stirring, cooling capabilities, and a gas scrubber.
-
Addition funnel
-
Filtration equipment
-
Drying oven
Procedure:
-
Charge the reactor with 6-methoxy-1-benzothiophene-2-carboxylic acid and the inert solvent.
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add thionyl chloride via the addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once complete, carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
| Parameter | Value |
| Reactant Molar Ratio | 1 : 1.1-1.5 (Precursor : Thionyl Chloride) |
| Reaction Temperature | 0-5°C (addition), then room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | Variable, typically >70% |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Logic for Low Yield in Chlorination
Caption: Troubleshooting guide for addressing low yield issues.
References
Technical Support Center: Troubleshooting Low Bioactivity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
This guide provides a structured approach to troubleshooting unexpectedly low bioactivity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in your experiments. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected activity of this compound in our cell-based assays. What are the potential primary causes?
A1: Low bioactivity of a test compound can stem from several factors. The most common issues can be categorized into three main areas: compound-specific properties, assay-related factors, and cell-based issues. It is crucial to systematically investigate each of these possibilities. A logical troubleshooting workflow is essential to pinpoint the exact cause.
Q2: How can we determine if the solubility of our compound is the limiting factor?
A2: Poor aqueous solubility is a frequent cause of low bioactivity in cell-based assays. If the compound precipitates in your culture medium, the effective concentration available to the cells will be much lower than the nominal concentration. We recommend performing a series of solubility tests in your specific assay medium.
Q3: Could the stability of this compound be an issue?
A3: Compound stability is another critical factor. The molecule may degrade in the assay medium over the course of your experiment, leading to a decrease in the concentration of the active compound. A stability analysis, for example, using HPLC over time, can help you assess this.
Q4: How do we know if the compound is even getting into the cells?
A4: Cell permeability is essential for a compound to reach its intracellular target. If this compound has low permeability, its intracellular concentration may be insufficient to elicit a biological response. While direct measurement of intracellular concentration can be complex, initial assessments can be made using in silico predictions or by comparing its activity in whole-cell versus cell-free (e.g., isolated enzyme) assays.
Q5: Is it possible that our choice of cell line is not appropriate for this compound?
A5: Absolutely. The target of your compound may not be present or may be expressed at very low levels in your chosen cell line. Furthermore, the cell line may have active efflux pumps that remove the compound from the cytoplasm. It is advisable to test the compound in a panel of cell lines, including those with known expression of the putative target.
Troubleshooting Guide
Step 1: Verify Compound Identity and Purity
Before troubleshooting bioactivity, it is imperative to confirm the identity and purity of your compound stock.
-
Action: Analyze your sample of this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its chemical structure. Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Step 2: Assess Compound Solubility
Poor solubility can drastically reduce the effective concentration of the compound in your assay.
-
Action: Perform a solubility test in your specific cell culture medium. Prepare a dilution series and visually inspect for precipitation. You can also quantify the soluble fraction using HPLC.
Table 1: Hypothetical Solubility Data for this compound in RPMI-1640 + 10% FBS
| Nominal Concentration (µM) | Visual Observation | Soluble Concentration (µM) by HPLC |
| 1 | Clear Solution | 1.0 |
| 5 | Clear Solution | 4.8 |
| 10 | Slight Haze | 7.2 |
| 25 | Visible Precipitate | 8.1 |
| 50 | Heavy Precipitate | 8.5 |
From this hypothetical data, it is clear that the compound's solubility is limited above ~7-8 µM in this medium.
Step 3: Evaluate Compound Stability
The compound may be degrading in the aqueous environment of your cell culture.
-
Action: Incubate the compound in your assay medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). Analyze the concentration of the parent compound at different time points using HPLC.
Table 2: Hypothetical Stability Data in RPMI-1640 + 10% FBS at 37°C
| Incubation Time (hours) | Remaining Parent Compound (%) |
| 0 | 100 |
| 24 | 98.5 |
| 48 | 97.2 |
| 72 | 95.8 |
This hypothetical data suggests the compound is stable under these conditions.
Step 4: Investigate Cell Permeability and Efflux
If the compound is soluble and stable, it may not be efficiently entering the cells or could be actively removed.
-
Action 1: If you have a cell-free assay for the putative target (e.g., an isolated enzyme assay), compare the IC50 from the cell-free assay to the EC50 from your cell-based assay. A large discrepancy can suggest permeability issues.
-
Action 2: Test the compound in combination with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). A significant increase in bioactivity in the presence of an inhibitor would suggest the compound is a substrate for that efflux pump.
Step 5: Re-evaluate the Biological Hypothesis
If the above steps do not resolve the issue, it may be necessary to reconsider the initial hypothesis.
-
Action:
-
Target Expression: Confirm the expression of the putative target in your chosen cell line using techniques like Western Blot or qPCR.
-
Alternative Cell Lines: Test the compound in a panel of different cell lines.
-
Alternative Assays: Employ a different assay readout that might be more sensitive to the compound's effects.
-
Experimental Protocols
Protocol 1: Aqueous Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a series of dilutions of the stock solution in your chosen cell culture medium (e.g., RPMI-1640 + 10% FBS) to achieve final nominal concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Incubate the solutions at 37°C for 2 hours to mimic assay conditions.
-
Visually inspect each solution for signs of precipitation.
-
For a quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitate.
-
Carefully collect the supernatant and analyze the concentration of the compound using a validated HPLC method.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Seed your chosen cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include appropriate controls (vehicle control, positive control).
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50.
Visualizations
Caption: A logical workflow for troubleshooting low compound bioactivity.
Caption: Workflow for a standard MTT cell viability assay.
Caption: A hypothetical signaling pathway (MAPK) targeted by the compound.
Technical Support Center: Interpreting Complex NMR Spectra of Benzothiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiophene and its derivatives. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you interpret complex or unexpected Nuclear Magnetic Resonance (NMR) spectra encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons in my benzothiophene derivative's ¹H NMR spectrum show complex and overlapping signals?
A1: The rigid, fused-ring system of benzothiophene often leads to complex ¹H NMR spectra in the aromatic region (typically δ 7.0-8.5 ppm) for several reasons:
-
Small Chemical Shift Differences: The protons on the benzene and thiophene rings experience similar electronic environments, resulting in closely spaced chemical shifts.
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupling protons is not significantly larger than their coupling constant (J-value), second-order effects can occur. This leads to non-intuitive splitting patterns and intensities where the simple n+1 rule does not apply. The multiplets may appear to "lean" towards each other.[1]
-
Long-Range Couplings: Couplings over four or five bonds (⁴J or ⁵J) are common in aromatic systems and can further complicate the splitting patterns of proton signals.[2]
Q2: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum of a benzothiophene derivative. The signals are very weak. What can I do?
A2: It is common for quaternary carbon signals in ¹³C NMR spectra to be weaker than those of protonated carbons.[1] This is due to two main factors:
-
Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of protonated carbons is enhanced by the NOE from attached protons. Quaternary carbons lack this enhancement and therefore appear weaker.[1]
-
Longer Relaxation Times (T₁): Quaternary carbons often have longer spin-lattice relaxation times.[1] If the relaxation delay in the NMR experiment is too short, these carbons may not fully relax between pulses, leading to weaker signals.
To improve the detection of quaternary carbons, you can:
-
Increase the number of scans.
-
Increase the relaxation delay (d1) in your acquisition parameters.
-
Perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects correlations between protons and carbons over two or three bonds and is excellent for identifying quaternary carbons.[1]
Q3: How can I differentiate between the various aromatic protons on the benzothiophene core?
A3: A combination of 1D and 2D NMR techniques is often necessary for unambiguous assignment.
-
¹H NMR Chemical Shifts and Coupling Constants: Protons on the thiophene ring (H2 and H3) often have distinct chemical shifts and a characteristic coupling constant (³J H2-H3 ≈ 5-6 Hz). Protons on the benzene ring will exhibit coupling patterns typical of substituted benzenes (e.g., ortho, meta, para couplings).
-
COSY (Correlation Spectroscopy): This experiment is invaluable for identifying proton-proton coupling networks.[1][3][4] Cross-peaks will connect protons that are scalar-coupled, allowing you to trace the connectivity within the benzene and thiophene rings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can help identify protons that are close in space, which is particularly useful for confirming assignments of substituents and their proximity to protons on the benzothiophene core.
Troubleshooting Guides
Issue 1: Overlapping Aromatic Signals
Symptoms: The aromatic region of the ¹H NMR spectrum is a broad, unresolved hump, making it impossible to determine chemical shifts and coupling constants.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping aromatic signals.
Detailed Steps:
-
Check Instrument Shimming: Poor shimming can lead to broad peaks. Re-shim the instrument and re-acquire the spectrum.[5]
-
Check Sample Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions.[5] Dilute the sample and re-acquire. A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.[1]
-
Change NMR Solvent: If the spectrum is crowded in a common solvent like CDCl₃, try re-running the sample in a different solvent, such as benzene-d₆. The anisotropic nature of benzene can induce significant chemical shift dispersion, often resolving overlapping signals.[1][5]
-
Use a Higher Field Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion (in Hz), which can resolve overlapping multiplets.
-
Perform 2D NMR Experiments: Techniques like COSY and HSQC can help resolve individual signals by spreading them into a second dimension.[1]
Issue 2: Complex Splitting Patterns
Symptoms: A proton signal exhibits a more complex splitting pattern than predicted by the n+1 rule, considering only vicinal (three-bond) couplings.
Troubleshooting Workflow:
Caption: Workflow for interpreting complex splitting patterns.
Detailed Steps:
-
Expand and Analyze the Multiplet: Zoom in on the multiplet of interest to clearly visualize all the lines.
-
Measure Coupling Constants: Use the NMR software to measure the distances (in Hz) between the lines to determine the coupling constants.[1]
-
Identify Coupling Partners: Look for identical coupling constants in other multiplets in the spectrum to identify the coupling partners.[1]
-
Consider Long-Range Coupling: In aromatic systems like benzothiophene, coupling across four or five bonds (⁴J or ⁵J) can occur, leading to additional splitting.[2]
-
Check for Second-Order Effects: If the chemical shift difference between coupling partners is small, the splitting pattern can become distorted. In such cases, simulation software may be needed for accurate analysis.
-
Run a COSY Experiment: This will definitively show which protons are coupled to each other.[1]
-
Perform Homonuclear Decoupling: This is a 1D NMR experiment where a specific proton resonance is irradiated. Any protons coupled to it will collapse into simpler multiplets, helping to unravel the coupling network.[1]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Benzothiophene
| Proton | Chemical Shift (δ ppm) Range | Multiplicity |
| H-2 | 7.40 - 7.50 | dd |
| H-3 | 7.30 - 7.40 | dd |
| H-4 | 7.80 - 7.90 | d |
| H-5 | 7.30 - 7.40 | m |
| H-6 | 7.30 - 7.40 | m |
| H-7 | 7.80 - 7.90 | d |
Note: Chemical shifts are highly dependent on the solvent and substituents.
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Benzothiophene
| Carbon | Chemical Shift (δ ppm) Range |
| C-2 | 126.0 - 127.0 |
| C-3 | 122.0 - 123.0 |
| C-3a | 139.0 - 140.0 |
| C-4 | 124.0 - 125.0 |
| C-5 | 124.0 - 125.0 |
| C-6 | 123.0 - 124.0 |
| C-7 | 121.0 - 122.0 |
| C-7a | 139.0 - 140.0 |
Note: Chemical shifts are highly dependent on the solvent and substituents.[6]
Table 3: Typical Proton-Proton Coupling Constants (J) in Benzothiophenes
| Coupling | Value (Hz) |
| ³J H2-H3 | 5.0 - 6.0 |
| ³J H4-H5 | 7.0 - 9.0 (ortho) |
| ³J H5-H6 | 6.5 - 8.5 (ortho) |
| ³J H6-H7 | 7.0 - 9.0 (ortho) |
| ⁴J H4-H6 | 1.0 - 3.0 (meta) |
| ⁴J H5-H7 | 1.0 - 3.0 (meta) |
| ⁵J H4-H7 | 0.5 - 1.0 (para) |
| ⁴J H2-H7 | ~0.7 |
| ⁵J H2-H6 | ~0.5 |
| ⁵J H3-H7 | ~0.7 |
Note: These are approximate values and can vary with substitution.[2]
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the benzothiophene derivative for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming may be applied.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[7]
-
Capping: Cap the NMR tube securely. Label the tube clearly.
Protocol 2: Acquiring 2D NMR Spectra (COSY, HSQC, HMBC)
The following provides a general overview. Specific parameters should be optimized for the instrument and sample.
1. COSY (Correlation Spectroscopy):
-
Setup: Load a standard COSY experiment parameter set.
-
Key Parameters:
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans (e.g., 2-8) per increment for good signal-to-noise.
-
Use a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).
-
-
Processing: Apply a sine or sine-squared window function in both dimensions before Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).[1][8][9]
-
Setup: Load a standard HSQC experiment parameter set.
-
Key Parameters:
-
Set the ¹H spectral width in F2 and the ¹³C spectral width in F1 to cover the respective chemical shift ranges.
-
Optimize the one-bond coupling constant (¹JCH) value (typically ~145 Hz for aromatic C-H).
-
-
Processing: Apply appropriate window functions before Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations).[1][8] Crucial for assigning quaternary carbons.
-
Setup: Load a standard HMBC experiment parameter set.
-
Key Parameters:
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Optimize the long-range coupling constant value (ⁿJCH), typically set to 8-10 Hz.
-
-
Processing: Apply appropriate window functions before Fourier transformation.
Visualization of Experimental Workflow
Caption: A typical workflow for structure elucidation of benzothiophene derivatives using NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Validation & Comparative
A Comparative Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory agent, 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, against well-established nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on the specific biological activity of this compound, this comparison is based on the known anti-inflammatory properties of structurally similar benzothiophene derivatives and a comprehensive review of the mechanisms and efficacy of widely used NSAIDs.
Introduction to this compound
This compound is a synthetic organic compound belonging to the benzothiophene class. While this specific molecule is commercially available as a chemical intermediate, its pharmacological profile as an anti-inflammatory agent is not extensively documented in peer-reviewed literature. However, the benzothiophene scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting a range of biological activities, including anti-inflammatory effects.
Recent studies on related benzothiophene compounds provide a rationale for investigating the anti-inflammatory potential of this compound. For instance, a structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated significant anti-inflammatory effects in a preclinical model of ulcerative colitis.[1] BT2 was found to ameliorate inflammatory symptoms by suppressing the activation of the mammalian target of rapamycin complex 1 (mTORC1) and reducing the expression of cyclooxygenase-2 (COX-2).[1] Furthermore, other research has identified bromo-benzothiophene carboxamides as potent and selective COX-2 inhibitors.[2][3] These findings suggest that this compound may also exert anti-inflammatory effects, potentially through the inhibition of key inflammatory mediators like COX enzymes.
Mechanism of Action of Known Anti-inflammatory Drugs
The majority of nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4][5] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining and maintaining kidney function.[4]
-
COX-2: This isoform is typically induced by inflammatory stimuli and is responsible for the production of prostaglandins that contribute to inflammation and pain.[4]
Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective inhibitors of both COX-1 and COX-2.[4] While their inhibition of COX-2 is responsible for their anti-inflammatory and analgesic effects, the simultaneous inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal issues.[4] In contrast, a newer class of NSAIDs, known as COX-2 inhibitors or "coxibs" (e.g., celecoxib), were developed to selectively target COX-2, thereby providing anti-inflammatory relief with a reduced risk of gastrointestinal complications.[6][7]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of several well-known NSAIDs in common preclinical assays. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
| Drug | Assay | Species | IC50 / Efficacy | Reference |
| Ibuprofen | Carrageenan-induced Paw Edema | Rat | 44% inhibition at 100 mg/kg | [4] |
| COX-1 Inhibition (in vitro) | Human | IC50: 13 µM | [4] | |
| COX-2 Inhibition (in vitro) | Human | IC50: 34 µM | [4] | |
| Diclofenac | Carrageenan-induced Paw Edema | Rat | 74.19% inhibition with 5 mg/kg Diclofenac + 200 mg/kg Ascorbic Acid | [8] |
| COX-1 Inhibition (in vitro) | Ovine | IC50: 1.8 µM | [9] | |
| COX-2 Inhibition (in vitro) | Ovine | IC50: 0.03 µM | [9] | |
| Celecoxib | Carrageenan-induced Paw Edema | Rat | Significant inhibition (dose-dependent) | [6] |
| COX-1 Inhibition (in vitro) | Human | IC50: >100 µM | [6] | |
| COX-2 Inhibition (in vitro) | Human | IC50: 0.04 µM | [6] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system to measure prostaglandin production (e.g., ELISA, LC-MS)
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations.
-
In a reaction vessel, combine the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for binding to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding a suitable agent (e.g., a solution of stannous chloride).
-
Quantify the amount of prostaglandin E2 (PGE2) or another prostaglandin product using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to evaluate the in vivo anti-inflammatory activity of a compound.
Materials:
-
Laboratory animals (typically rats or mice)
-
Carrageenan solution (e.g., 1% in saline)
-
Test compound and reference drug (e.g., Indomethacin, Diclofenac)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer or calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the test compound or reference drug to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the induction of inflammation.
-
At time zero, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measure the volume or thickness of the carrageenan-injected paw at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement taken before the carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to a control group that received only the vehicle. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathways and Experimental Workflow
Caption: Arachidonic acid cascade and mechanism of action of NSAIDs.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking in the public domain, the demonstrated efficacy of structurally related benzothiophene derivatives as anti-inflammatory agents, particularly as COX-2 inhibitors, provides a strong rationale for its investigation. Should this compound exhibit potent and selective COX-2 inhibitory activity, it could represent a promising lead for the development of a new generation of anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs. Further in vitro and in vivo studies are warranted to elucidate the precise mechanism of action and to quantify the anti-inflammatory and analgesic efficacy of this compound. This would enable a more direct and quantitative comparison with established NSAIDs and could pave the way for its potential clinical development.
References
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Anti-inflammatory and upper gastrointestinal effects of celecoxib in rheumatoid arthritis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzothiophene Carboxylic Acid Derivatives in Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzothiophene carboxylic acid derivatives, highlighting their performance in anti-inflammatory, antibacterial, and anticancer applications. The following analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in drug discovery and development.
Benzothiophene carboxylic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of biological activities, making them promising candidates for the development of novel therapeutics. This guide offers a comparative look at the efficacy of various derivatives, focusing on their anti-inflammatory, antibacterial, and anticancer properties.
Anti-inflammatory Activity: Targeting COX-2
A significant number of benzothiophene carboxylic acid derivatives have been investigated for their anti-inflammatory potential, with many acting as selective inhibitors of cyclooxygenase-2 (COX-2).[1][2] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3][4][5]
Substituted bromo-benzothiophene carboxamides, for instance, have demonstrated potent analgesic and anti-inflammatory responses.[1] Certain derivatives within this class have been shown to attenuate nociception and inflammation at lower concentrations than the classical NSAID, ibuprofen.[1] Their mechanism of action involves not only the selective inhibition of COX-2 but also the disruption of the prostaglandin-E2-dependent positive feedback loop of COX-2 regulation.[1] This leads to a reduction in the levels of various inflammatory mediators.[1]
A series of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have also been synthesized and evaluated for their in vitro COX inhibitory potential.[6] Among these, several compounds were identified as potent and selective COX-2 inhibitors with IC50 values in the low micromolar range.[6]
| Derivative Class | Specific Derivative Example | Target | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Bromo-benzothiophene carboxamides | Derivative 4 | COX-2 | Not specified | Selective over COX-1 | [1] |
| Bromo-benzothiophene carboxamides | Derivative 6 | COX-2 | Not specified | Selective over COX-1 | [1] |
| Bromo-benzothiophene carboxamides | Derivative 8 | COX-2 | Not specified | Selective over COX-1 | [1] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | Compound 4a | COX-2 | 0.31 | 183.8 | [6] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | Compound 4j | COX-2 | 1.40 | 48.8 | [6] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | Compound 4k | COX-2 | 0.85 | >117.6 | [6] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophenes | Compound 4q | COX-2 | 0.62 | >161.2 | [6] |
Antibacterial Activity: A Spectrum of Efficacy
Benzothiophene carboxylic acid derivatives have also emerged as a promising class of antibacterial agents.[7][8][9][10][11] Studies have demonstrated their activity against a range of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[10][12]
A novel class of tetrahydrobenzothiophene derivatives has been evaluated for bacterial growth inhibition.[7] Several compounds in this series exhibited moderate to good inhibitory activities against E. coli, P. aeruginosa, Salmonella, and S. aureus.[7] Notably, some derivatives showed antibacterial activity comparable or even superior to the commercial antibiotic ciprofloxacin against certain strains.[7] For instance, compounds 3b, 3c, 3j, and 3k displayed high activity against P. aeruginosa with MIC values ranging from 0.61 to 1.00 µM.[7]
Another study focused on benzothiophene acylhydrazones, which were screened against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[10] One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains.[10]
| Derivative Class | Specific Derivative Example | Bacterial Strain | MIC (µM) | Reference |
| Tetrahydrobenzothiophenes | Compound 3b | P. aeruginosa | 0.61 | [7] |
| Tetrahydrobenzothiophenes | Compound 3c | P. aeruginosa | 1.00 | [7] |
| Tetrahydrobenzothiophenes | Compound 3j | P. aeruginosa | 0.82 | [7] |
| Tetrahydrobenzothiophenes | Compound 3k | P. aeruginosa | 0.73 | [7] |
| Tetrahydrobenzothiophenes | Ciprofloxacin (Control) | P. aeruginosa | 1.51 | [7] |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus ATCC 29213 | 4 µg/mL | [10] |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus SF8300 (MRSA) | 4 µg/mL | [10] |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus ST20171643 | 4 µg/mL | [10] |
Anticancer Activity: Targeting the RhoA/ROCK Pathway
The potential of benzothiophene carboxylic acid derivatives as anticancer agents is an active area of research.[13][14][15][16][17] One of the key mechanisms of action identified is the targeting of the RhoA/ROCK signaling pathway, which plays a crucial role in cellular processes that promote tumor growth and metastasis.[13][14][16]
A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives, based on a known covalent inhibitor of RhoA, demonstrated significant anti-proliferative activity.[13][14] One compound, b19, was found to inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote their apoptosis.[13][14] The inhibitory activity was confirmed to be via the RhoA/ROCK pathway, as evidenced by the suppression of myosin light chain phosphorylation and the formation of stress fibers.[13][14][16]
| Derivative Class | Specific Derivative Example | Cancer Cell Line | Activity | Reference |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide | Compound b19 | MDA-MB-231 | Inhibited proliferation, migration, and invasion | [13][14] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | MDA-MB-231 | EC50: 126.67 µM | [15] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 | EC50: 67.04 µM | [15] |
| 3-iodo-2-phenylbenzo[b]thiophene | IPBT | Caco-2 | EC50: 63.74 µM | [15] |
Experimental Protocols
COX-2 Inhibition Assay (Fluorometric)
This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.
-
Reagent Preparation : Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions.[18][19] Reconstitute the human recombinant COX-2 enzyme.[18][19]
-
Inhibitor Preparation : Dissolve the test benzothiophene carboxylic acid derivatives in a suitable solvent (e.g., DMSO) and then dilute to the desired concentration with the COX assay buffer.[18]
-
Assay Procedure :
-
To a 96-well plate, add the reaction mix containing COX assay buffer, COX probe, and COX cofactor.[19]
-
Add the test inhibitor solution to the sample wells and a known COX-2 inhibitor (e.g., Celecoxib) to the inhibitor control wells.[18]
-
Add the COX-2 enzyme solution to all wells except the background control.
-
Initiate the reaction by adding the arachidonic acid solution.[18][19]
-
-
Measurement : Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[18][19]
-
Data Analysis : Calculate the percentage of inhibition for each derivative compared to the control.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20][21]
-
Inoculum Preparation : Prepare a standardized suspension of the test bacteria (e.g., to a 0.5 McFarland standard).[20]
-
Compound Dilution : Perform a serial two-fold dilution of the benzothiophene carboxylic acid derivatives in a suitable broth medium in a 96-well microtiter plate.[12]
-
Inoculation : Inoculate each well containing the diluted compounds with the standardized bacterial suspension.[20][21] Include positive (bacteria and broth), negative (bacteria and solvent), and sterility (broth only) controls.[20]
-
Incubation : Incubate the plates at 37°C for 18-24 hours.[20][21]
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20][21]
Cell Migration and Invasion Assays (Transwell Assay)
These assays are used to assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).[22][23][24][25]
-
Chamber Preparation : For invasion assays, coat the upper surface of the Transwell insert membrane with a layer of Matrigel and allow it to solidify.[23][24] For migration assays, no coating is needed.[24]
-
Cell Preparation : Culture the cancer cells (e.g., MDA-MB-231) and then starve them in a serum-free medium.[22]
-
Assay Setup :
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[24]
-
Add the cell suspension in a serum-free medium, with or without the test benzothiophene carboxylic acid derivatives, to the upper chamber of the insert.[22]
-
-
Incubation : Incubate the plate at 37°C in a CO2 incubator for a sufficient time to allow for cell migration/invasion (e.g., 20-24 hours).[24]
-
Analysis :
Signaling Pathways and Workflows
Figure 1: Workflow for COX-2 Inhibition Assay.
References
- 1. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 4. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oiccpress.com [oiccpress.com]
- 16. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 23. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 25. Video: In vitro Cell Migration and Invasion Assays [jove.com]
Unraveling the Structure-Activity Relationship of 3-Chloro-1-benzothiophene-2-carboxylic Acid Analogs as BDK Inhibitors
A comparative guide for researchers and drug development professionals on the inhibitory potential of 3-Chloro-6-substituted-1-benzothiophene-2-carboxylic acid analogs against Branched-chain α-ketoacid dehydrogenase kinase (BDK). This document provides a comprehensive analysis of available experimental data, detailed methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
Benzothiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on a specific scaffold, 3-Chloro-1-benzothiophene-2-carboxylic acid, and its analogs, which have emerged as potent allosteric inhibitors of Branched-chain α-ketoacid dehydrogenase kinase (BDK).[2][3] BDK is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs).[4] Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including maple syrup urine disease, and targeting BDK with small molecule inhibitors presents a promising therapeutic strategy.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of these analogs, supported by experimental data, to aid in the rational design of novel and more potent BDK inhibitors.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of 3-Chloro-6-substituted-1-benzothiophene-2-carboxylic acid analogs against BDK has been evaluated, with key findings summarized in the table below. The data is primarily derived from studies on analogs with varying substituents at the 6-position of the benzothiophene ring.
| Compound ID | 3-Position Substituent | 6-Position Substituent | Target | IC50 (µM) | Reference |
| BT2 | Chloro | Chloro | BDK | 3.19 | [2][3] |
| BT2F | Chloro | Fluoro | BDK | Not explicitly quantified, but demonstrated activity | [2][3] |
| Hypothetical Analog | Chloro | Methoxy | BDK | Data not available |
Key Observations from the Structure-Activity Relationship (SAR):
-
The presence of a halogen atom at the 3-position (chloro) appears to be a crucial determinant for BDK inhibitory activity.
-
Substitution at the 6-position with other halogens, such as chloro (in BT2) and fluoro (in BT2F), maintains potent inhibitory activity.[2][3]
-
While direct experimental data for a 6-methoxy substitution on the 3-chloro-1-benzothiophene-2-carboxylic acid scaffold is not currently available in the reviewed literature, the activity of the chloro and fluoro analogs suggests that this position is tolerant to substitution. Further studies are required to elucidate the specific impact of an electron-donating group like methoxy on the inhibitory potency.
BDK Signaling Pathway and Mechanism of Inhibition
BDK plays a pivotal role in regulating the catabolism of BCAAs (leucine, isoleucine, and valine). It acts by phosphorylating and thereby inactivating the E1α subunit of the BCKDC. This inhibition leads to an accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The 3-Chloro-1-benzothiophene-2-carboxylic acid analogs, such as BT2, act as allosteric inhibitors of BDK. Their binding to a site distinct from the ATP-binding pocket induces conformational changes in BDK, leading to its dissociation from the BCKDC and subsequent degradation.[2][3] This, in turn, prevents the phosphorylation of BCKDC, leading to its sustained activation and the subsequent breakdown of BCAAs.
Caption: BDK signaling pathway in BCAA metabolism and the mechanism of inhibition by 3-Chloro-1-benzothiophene-2-carboxylic acid analogs.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of research findings. Below is a representative protocol for an in vitro BDK enzyme inhibition assay, synthesized from available literature.
In Vitro BDK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BDK.
Materials:
-
Recombinant human BDK enzyme
-
Recombinant human BCKDC (E1/E2 subcomplex) as the substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.01 µM.
-
Assay Plate Preparation: Add 1 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the recombinant BDK enzyme in the assay buffer to the desired concentration and add 2 µL to each well.
-
Substrate and ATP Addition: Prepare a mixture of the BCKDC substrate and ATP in the assay buffer. Add 2 µL of this mixture to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for BDK.
-
Incubation: Incubate the plate at room temperature for a specified period, typically 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for an in vitro BDK enzyme inhibition assay.
Conclusion
The 3-Chloro-1-benzothiophene-2-carboxylic acid scaffold represents a promising starting point for the development of novel BDK inhibitors. The available data on the 3,6-dichloro and 3-chloro-6-fluoro analogs demonstrates that halogen substitutions at the 6-position are well-tolerated and lead to potent inhibition. Further investigation into a broader range of substituents at this position, including the titular 6-methoxy group, is warranted to build a more comprehensive SAR profile. The detailed experimental protocol and pathway diagrams provided in this guide offer a valuable resource for researchers in this field to design and evaluate new analogs with potentially improved potency and selectivity for the treatment of metabolic disorders associated with aberrant BCAA metabolism.
References
- 1. promega.com [promega.com]
- 2. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic determination of the branched-chain alpha-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid vs. Ibuprofen
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anti-inflammatory and analgesic drug development, the evaluation of novel compounds against established benchmarks is a critical step. This guide provides a comparative overview of the in vivo efficacy of the novel compound 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Executive Summary:
Direct comparative in vivo studies evaluating the efficacy of this compound against ibuprofen are not available in the current body of scientific literature. While extensive data exists for ibuprofen in various animal models of inflammation and pain, published in vivo efficacy data for this compound in these standard models is scarce. This guide, therefore, presents a comprehensive summary of ibuprofen's in vivo performance as a benchmark and discusses the known anti-inflammatory potential of the broader class of benzothiophene derivatives to provide context for future research on this compound.
Ibuprofen: A Benchmark for Anti-inflammatory and Analgesic Efficacy
Ibuprofen is a well-characterized NSAID that exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and widely used assay to assess the anti-inflammatory activity of new compounds.[2][3][4] In this model, the injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is primarily driven by the production of prostaglandins.
Table 1: In Vivo Anti-inflammatory Efficacy of Ibuprofen in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| 100 | 3 hours | 82% | [5] |
| 100 | Not Specified | ~55% (granuloma inhibition) | |
| 40 | 3 hours | 66.46% | [6] |
Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.
In Vivo Analgesic Activity: Hot Plate Test
The hot plate test is a common method for evaluating the central analgesic effects of drugs.[7] The test measures the reaction time of an animal to a thermal stimulus, with an increase in latency indicating an analgesic effect.
Table 2: In Vivo Analgesic Efficacy of Ibuprofen in the Hot Plate Test in Rats
| Dose (mg/kg) | Time Post-Administration | Increase in Reaction Time (sec) | Reference |
| 100 | 60 minutes | Significant increase vs. control | |
| Not Specified | Not Specified | Significant increase vs. control | [8] |
Note: The results presented are from different studies and may not be directly comparable due to variations in experimental conditions.
This compound and Benzothiophene Derivatives
Studies on related benzothiophene derivatives have shown promising anti-inflammatory and analgesic properties. For instance, certain substituted bromo-benzothiophene carboxamides have been reported to attenuate nociception and inflammation, potentially through the selective inhibition of COX-2.[11][12] Another derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated therapeutic effects in a mouse model of ulcerative colitis by suppressing mTORC1 activation and modulating intestinal microbiota.[13] These findings suggest that the benzothiophene core structure is a promising starting point for the development of new anti-inflammatory and analgesic agents. However, it is crucial to note that these are different chemical entities, and their efficacy cannot be directly extrapolated to this compound.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding and guide future research, the following diagrams illustrate the mechanism of action of ibuprofen and a general workflow for in vivo efficacy studies.
Caption: Mechanism of action of Ibuprofen.
Caption: General workflow for in vivo efficacy studies.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
-
Animals: Wistar albino rats of either sex (150-200g) are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups.
-
Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.[2]
-
Drug Administration: The test compound, vehicle (control), or standard drug (ibuprofen) is administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.[6]
-
Measurement of Edema: The paw volume is measured at specific time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Hot Plate Test in Rats
-
Animals: Wistar albino rats (150-200g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Reaction Time: The basal reaction time of each animal is recorded by placing it on the hot plate and noting the time taken to lick its paws or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound, vehicle, or standard drug is administered.
-
Post-treatment Reaction Time: The reaction time is measured again at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Evaluation: A significant increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Conclusion and Future Directions
While ibuprofen remains a cornerstone in the management of pain and inflammation, the quest for novel therapeutics with improved efficacy and safety profiles is ongoing. The benzothiophene scaffold represents a promising area for the discovery of new anti-inflammatory and analgesic agents. However, to ascertain the therapeutic potential of this compound, rigorous in vivo studies are imperative. Future research should focus on evaluating this compound in standardized models, such as the carrageenan-induced paw edema and hot plate tests, to enable a direct and meaningful comparison with established drugs like ibuprofen. Such studies will be crucial in determining its potential as a lead candidate for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid against other COX inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential cyclooxygenase (COX) inhibitory activity of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid against established non-steroidal anti-inflammatory drugs (NSAIDs). Due to the absence of publicly available experimental data for this compound, this guide utilizes data from structurally related benzothiophene and thiophene derivatives to provide a potential performance benchmark. This comparison is intended to serve as a resource for researchers interested in the potential of novel benzothiophene scaffolds as selective COX inhibitors. The guide presents a summary of IC50 values, a detailed experimental protocol for COX inhibition assays, and visualizations of the COX signaling pathway and a typical experimental workflow.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining platelet function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. Traditional NSAIDs, such as aspirin, ibuprofen, and naproxen, are non-selective and inhibit both COX-1 and COX-2. This non-selective inhibition can lead to undesirable side effects, most notably gastrointestinal issues, due to the inhibition of the protective functions of COX-1.[1] This has led to the development of a second generation of NSAIDs, known as coxibs (e.g., celecoxib, rofecoxib), which selectively inhibit COX-2, thereby reducing the risk of gastrointestinal complications.[1]
The benzothiophene scaffold has emerged as a promising structure in the design of novel anti-inflammatory agents.[2] This guide focuses on this compound, a compound with potential applications in pharmaceutical development, particularly in the realm of anti-inflammatory and analgesic agents.[3] Although direct experimental data on its COX inhibitory activity is not currently available, by examining the performance of structurally similar compounds, we can infer its potential as a COX inhibitor.
Comparative Analysis of COX Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of established COX inhibitors and various benzothiophene/thiophene derivatives. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also presented to indicate the drug's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.
It is crucial to note that IC50 values can vary significantly depending on the specific experimental conditions, such as the enzyme source (e.g., human, ovine), substrate concentration, and assay format. The data presented here is for comparative purposes only.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Non-Selective NSAIDs | |||
| Aspirin | ~3.57[4] | ~29.3[4] | ~0.12 |
| Ibuprofen | 12[5] | 80[5] | 0.15 |
| Naproxen | ~35.48[6] | ~64.62[6] | ~0.55 |
| COX-2 Selective Inhibitors (Coxibs) | |||
| Celecoxib | 82[5] | 6.8[5] | 12 |
| Rofecoxib | >100[5] | 25[5] | >4 |
| Benzothiophene/Thiophene Derivatives (for reference) | |||
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4a) | - | 0.31 | - |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4j) | - | 1.40 | - |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4k) | - | 0.82 | - |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative (4q) | - | 0.45 | - |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | >100 | 0.29 | >344 |
Experimental Protocols
The following is a generalized protocol for an in vitro COX inhibition assay, based on commonly used methodologies. This protocol can be adapted to screen novel compounds, such as this compound, for their COX inhibitory activity.
In Vitro COX Inhibition Assay (Fluorometric Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
A fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib, Ibuprofen)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents and enzymes according to the manufacturer's instructions. Dilute the test compound and reference inhibitors to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Heme
-
ADHP (fluorescent substrate)
-
COX-1 or COX-2 enzyme
-
Test compound or reference inhibitor (or vehicle control)
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 587 nm emission) in a kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
COX Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of physiological and pathological processes.
Caption: The COX signaling pathway illustrating the conversion of arachidonic acid.
Experimental Workflow for COX Inhibitor Screening
This diagram outlines a typical workflow for screening and characterizing potential COX inhibitors.
Caption: A generalized experimental workflow for screening COX inhibitors.
Conclusion
While direct experimental data for this compound is not yet available, the analysis of structurally related benzothiophene and thiophene derivatives suggests that this scaffold holds significant potential for the development of potent and selective COX-2 inhibitors. The data presented in this guide indicates that modifications to the benzothiophene core can lead to compounds with high affinity for the COX-2 enzyme.
Further experimental investigation is required to definitively characterize the COX inhibitory profile of this compound. The experimental protocol and workflows provided in this guide offer a framework for such an evaluation. The continued exploration of novel chemical scaffolds, such as the benzothiophenes, is crucial for the development of the next generation of safer and more effective anti-inflammatory therapies. Researchers are encouraged to use the information presented herein as a starting point for their investigations into this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: Insights from a Structurally Related Analog
Disclaimer: Direct cross-reactivity studies for 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid are not publicly available at this time. This guide provides a comparative analysis based on the known biological activities of a structurally similar compound, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), to offer potential insights into the target compound's pharmacological profile. All experimental data and pathways described herein pertain to BT2.
This comparison guide explores the biological activities of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, a close structural analog of this compound. The data presented focuses on the known inhibitory effects of BT2 on the mammalian target of rapamycin complex 1 (mTORC1) and myeloid cell leukemia-1 (Mcl-1), providing a potential, though unconfirmed, framework for understanding the cross-reactivity of the target compound.
Structural Comparison
While both compounds share the same core benzothiophene-2-carboxylic acid scaffold, they differ in their substitution patterns. This structural similarity suggests that they may interact with similar biological targets, although differences in substituent groups will influence their potency, selectivity, and pharmacokinetic properties.
| Compound | Structure | Known Biological Targets (of Analog) |
| This compound | ClC1=C(C(=O)O)S/C2=C/C(OC)=C\C=C12 | Not explicitly studied. |
| 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2) | ClC1=C(C(=O)O)S/C2=C/C(Cl)=C\C=C12 | mTORC1, Mcl-1[1][2] |
Biological Activity of the Analog: 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid (BT2)
BT2 has been identified as a derivative of benzothiophene carboxylate that can suppress the activation of mammalian target of rapamycin complex 1 (mTORC1) associated with branched-chain amino acid (BCAA) catabolism.[1] It has also been characterized as an inhibitor of myeloid cell leukemia 1 (Mcl-1).[2]
A notable study demonstrated that BT2 significantly alleviates symptoms of ulcerative colitis in a mouse model by inhibiting mTORC1 activation and modulating intestinal microbiota.[1]
The following table summarizes the key findings from a study where BT2 was administered to mice with dextran sodium sulfate (DSS)-induced colitis.[1]
| Parameter | Control Group | DSS-Induced Colitis Group | DSS + BT2 (20 mg/kg) Group |
| Body Weight Change (%) | No significant change | Significant loss | Ameliorated weight loss |
| Disease Activity Index (DAI) | Low | Significantly elevated | Significantly reduced |
| Colon Length | Normal | Significantly shortened | Significantly preserved |
| Pro-inflammatory Cytokine (IL-6) Level | Low | Significantly elevated | Significantly reduced |
| Anti-inflammatory Cytokine (IL-10) Level | Normal | Decreased | Increased |
| p-S6/S6 Ratio (mTORC1 activity marker) | Low | Significantly elevated | Significantly reduced |
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the literature for the analog, BT2.
This model is widely used to induce experimental colitis that mimics aspects of human ulcerative colitis.
-
Animal Model: Male C57BL/6 mice are typically used.[3][4][5]
-
Induction of Acute Colitis: Mice are administered 3.5% (w/v) DSS in their drinking water ad libitum for a period of 7 days.[1] Control groups receive regular drinking water.
-
Treatment: The treatment group receives an oral administration of the test compound (e.g., 20 mg/kg of BT2) daily from the start of DSS administration.[1]
-
Monitoring: Key parameters are monitored daily, including body weight, stool consistency, and the presence of blood in the stool, to calculate the Disease Activity Index (DAI).[4][6]
-
Endpoint Analysis: At the end of the study period (e.g., day 8), mice are euthanized. The colons are excised, and their length is measured. Colon tissue samples are collected for histological analysis (e.g., H&E staining), and blood samples are taken to measure serum cytokine levels.[1][7]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mTORC1 signaling pathway, a key target of the analog BT2, and a typical workflow for evaluating a compound in a DSS-induced colitis model.
Caption: The mTORC1 signaling pathway, a target of the analog BT2.
Caption: Workflow for DSS-induced colitis model and compound evaluation.
References
- 1. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. wjgnet.com [wjgnet.com]
A Comparative Guide to the Synthesis Efficiency of Benzothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene and its isomers are privileged scaffolds in medicinal chemistry and materials science. The efficiency of their synthesis is a critical factor in the development of novel therapeutics and functional materials. This guide provides an objective comparison of the synthesis efficiency of different benzothiophene isomers, focusing on the widely studied benzo[b]thiophene and its less stable counterpart, benzo[c]thiophene. We present quantitative data from various synthetic routes, detailed experimental protocols for key reactions, and a visual representation of a generalized workflow for efficiency comparison.
Comparing Synthetic Routes: Benzo[b]thiophene vs. Benzo[c]thiophene
The synthesis of benzothiophenes can be broadly categorized into several approaches, with palladium-catalyzed reactions and electrophilic cyclizations being among the most common for benzo[b]thiophenes. The synthesis of the less stable benzo[c]thiophene often relies on different strategies, such as the use of Lawesson's reagent on 1,2-diaroylbenzenes. The choice of synthetic route significantly impacts the overall efficiency, including yield, reaction time, and substrate scope.
Quantitative Comparison of Synthesis Efficiency
The following tables summarize quantitative data for the synthesis of benzo[b]thiophene and benzo[c]thiophene derivatives, offering a comparative look at the efficiency of different methods.
Table 1: Synthesis of Benzo[b]thiophene Derivatives
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed Sonogashira Coupling & Cyclization | o-Iodothioanisole, Terminal Acetylene | 2,3-Disubstituted Benzo[b]thiophene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | 80 | 12 | ~85-95 | [1] |
| Electrophilic Cyclization | o-(1-Alkynyl)thioanisole | 3-Iodo-2-substituted Benzo[b]thiophene | I₂ | CH₂Cl₂ | RT | 1 | >95 | [1] |
| Electrophilic Cyclization with DMTSF | o-Alkynyl Thioanisole, Dimethyl(methylthio)sulfonium tetrafluoroborate | 3-(Methylthio)-2-substituted Benzo[b]thiophene | DMTSF | CH₂Cl₂ | RT | 24 | 88-99 | [2] |
| Palladium-Catalyzed Carbonylative Cyclization | 2-(Methylthio)phenylacetylenes, CO, Alcohol | Benzo[b]thiophene-3-carboxylic Esters | PdI₂, KI | Alcohol | 100 | 36 | 57-83 | [3][4] |
| Friedel-Crafts Acylation | 2-Phenylbenzothiophene, Benzoyl Chloride | 3-Benzoyl-2-phenylbenzothiophene | AlCl₃ | CS₂ | Reflux | 2 | Good | [5] |
Table 2: Synthesis of Benzo[c]thiophene Derivatives
| Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Lawesson's Reagent | 1,2-Dibenzoylbenzene | 1,3-Diphenylbenzo[c]thiophene | Lawesson's Reagent | Toluene | Reflux | 1 | 70 | [6][7] |
| Phosphorus Pentasulfide | 1,2-Dibenzoylbenzene | 1,3-Diphenylbenzo[c]thiophene | P₄S₁₀, NaHCO₃ | MeCN | 30 | 4 | 70 | [6] |
| Dehydrogenation | 1,2-Dihydrobenzo[c]thiophene | Benzo[c]thiophene | Pd/C or Pt | Vapor Phase | 300 | - | - | [8] |
| From 1,2-bis(halomethyl)benzene | 1,2-bis(halomethyl)benzene, Na₂S | 1,2-Dihydrobenzo[c]thiophene | - | - | - | - | - | [8] |
| Wielsmeyer-Haack Reaction | 1,3-Di(thiophen-2-yl)benzo[c]thiophene | 5-Formyl-1,3-di(thiophen-2-yl)benzo[c]thiophene | POCl₃, DMF | - | - | - | Good | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Palladium-Catalyzed Sonogashira Coupling and Electrophilic Cyclization for 2,3-Disubstituted Benzo[b]thiophene[1]
Step A: Sonogashira Coupling of o-Iodothioanisole with a Terminal Acetylene
-
To a solution of o-iodothioanisole (1.0 mmol) and the terminal acetylene (1.2 mmol) in toluene (10 mL) is added triethylamine (3.0 mmol).
-
The solution is degassed with argon for 15 minutes.
-
Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) are added, and the mixture is stirred at 80 °C for 12 hours under an argon atmosphere.
-
After completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed with saturated aqueous NH₄Cl and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, o-(1-alkynyl)thioanisole, is purified by flash column chromatography.
Step B: Electrophilic Cyclization
-
To a solution of the o-(1-alkynyl)thioanisole (1.0 mmol) in CH₂Cl₂ (10 mL) at room temperature is added a solution of iodine (1.1 mmol) in CH₂Cl₂ (5 mL) dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The resulting 2,3-disubstituted benzo[b]thiophene is purified by flash column chromatography.
Protocol 2: Synthesis of 1,3-Diphenylbenzo[c]thiophene using Lawesson's Reagent[6][7]
-
A mixture of 1,2-dibenzoylbenzene (1.0 mmol) and Lawesson's reagent (0.6 mmol) in anhydrous toluene (20 mL) is heated at reflux for 1 hour.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,3-diphenylbenzo[c]thiophene.
Visualizing the Experimental Workflow
To provide a clear overview of the process for comparing the synthesis efficiency of benzothiophene isomers, a generalized experimental workflow is presented below using a Graphviz diagram. This diagram outlines the key stages from the selection of synthetic routes to the final comparative analysis.
References
- 1. Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Head-to-head comparison of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with BT2 inhibitor.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of two benzothiophene derivatives: 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid and the well-characterized research compound, BT2 inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). While both molecules share a common structural scaffold, a significant disparity exists in the available scientific literature. BT2 has been extensively studied, revealing a dual mechanism of action as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK) and as a mitochondrial uncoupler. In contrast, this compound is primarily documented as a chemical intermediate with a notable absence of published biological activity data.
This comparison, therefore, juxtaposes the established biological profile of the BT2 inhibitor with the currently unpublished potential of this compound. The analysis is grounded in the comprehensive experimental data available for BT2 and a theoretical discussion of the structure-activity relationships that may govern the biological effects of its methoxy-substituted analog.
Introduction
Benzothiophene-2-carboxylic acid derivatives have emerged as a promising class of molecules with diverse biological activities. This guide focuses on a specific comparison between two such derivatives, aiming to provide researchers with a clear understanding of their known properties and potential therapeutic applications. The BT2 inhibitor, in particular, has garnered considerable attention for its role in modulating branched-chain amino acid (BCAA) metabolism and mitochondrial bioenergetics, with implications for metabolic diseases and heart failure.[1][2][3][4] The structural similarity of this compound to BT2 suggests it may possess related biological activities, although this remains to be experimentally verified.
Chemical and Physical Properties
A fundamental comparison begins with the chemical and physical properties of the two compounds.
| Property | This compound | BT2 Inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) |
| Molecular Formula | C₁₀H₇ClO₃S | C₉H₄Cl₂O₂S |
| Molecular Weight | 242.68 g/mol | 247.10 g/mol |
| CAS Number | 310390-60-4 | 34576-94-8 |
| Appearance | Solid | Crystalline solid |
| Key Substituents | 3-Chloro, 6-Methoxy | 3,6-Dichloro |
Comparative Biological Activity
A direct experimental comparison of the biological activities of these two compounds is hampered by the lack of published data for this compound. The following sections detail the known activities of the BT2 inhibitor and offer a theoretical perspective on its methoxy-substituted counterpart.
BT2 Inhibitor: A Dual-Action Molecule
The BT2 inhibitor was initially identified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK).[2][5] This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), promoting the catabolism of BCAAs.[5] More recent studies have unveiled a second, independent mechanism of action: BT2 acts as a mitochondrial uncoupler.[1][6][7] This property allows it to increase proton conductance across the inner mitochondrial membrane, independent of its effect on BCKDK.[6][7]
Quantitative Performance Data for BT2 Inhibitor:
| Parameter | Value | Reference |
| BCKDK IC₅₀ | 3.19 µM | [5] |
| Mcl-1 Kᵢ | 59 µM | [5] |
| Mitochondrial Uncoupling Potency | Approximately 5-6 times less potent than 2,4-dinitrophenol (DNP) | [3][6] |
This compound: A Molecule of Untapped Potential
Currently, there is no publicly available experimental data detailing the biological activity of this compound. Its primary citation in the scientific literature is as a synthetic intermediate for potentially bioactive molecules.
Structure-Activity Relationship (SAR) Insights:
The structural difference between the two molecules lies at the 6-position of the benzothiophene ring: a chloro group in BT2 versus a methoxy group in the comparator. This substitution could significantly impact biological activity:
-
Electronic Effects: The chloro group is electron-withdrawing, while the methoxy group is electron-donating. This difference in electronic properties could influence the binding affinity of the molecule to its biological targets.
-
Lipophilicity: The substitution will also alter the overall lipophilicity of the molecule, which can affect its cell permeability and interaction with hydrophobic binding pockets.
-
Metabolic Stability: The methoxy group may be susceptible to metabolism (O-demethylation), potentially leading to a different pharmacokinetic profile compared to the more metabolically stable chloro group.
Given that BT2's activity as a mitochondrial uncoupler is linked to its properties as a lipophilic weak acid, the change to a methoxy group could modulate this effect.[1][6] Further experimental investigation is required to determine if this compound retains BCKDK inhibitory activity and/or functions as a mitochondrial uncoupler.
Signaling Pathways and Mechanisms of Action
The established mechanisms of action for the BT2 inhibitor are depicted below.
BT2 Inhibitor Signaling Pathways
Caption: BT2 inhibitor's dual mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the key biological activities of compounds like the BT2 inhibitor.
BCKDK Inhibition Assay
A common method to determine the inhibitory potential of a compound against BCKDK is through a kinase activity assay.
Caption: Workflow for BCKDK inhibition assay.
Mitochondrial Oxygen Consumption Rate (OCR) Assay
To assess mitochondrial uncoupling, the oxygen consumption rate of isolated mitochondria or intact cells can be measured using extracellular flux analysis.
Caption: Workflow for mitochondrial OCR assay.
Conclusion
The BT2 inhibitor (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is a well-documented dual-action molecule that inhibits BCKDK and induces mitochondrial uncoupling. These activities have positioned it as a valuable tool for research in metabolic diseases. In stark contrast, this compound remains a compound with uncharacterized biological activity. While its structural similarity to BT2 provides a rationale for investigating its potential as a modulator of BCAA metabolism and mitochondrial function, direct experimental evidence is currently lacking. Future research, including in vitro and in vivo studies, is necessary to elucidate the biological profile of this compound and to determine if it represents a viable alternative or a distinct pharmacological agent compared to the BT2 inhibitor. This guide will be updated as new experimental data becomes available.
References
- 1. ahajournals.org [ahajournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid: A Comparative Guide to IRAK4 Inhibition
Introduction
3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with potential therapeutic applications. While its precise mechanism of action is still under investigation, its structural similarity to other benzothiophene derivatives with demonstrated anti-inflammatory properties suggests it may target key signaling pathways involved in inflammation.[1][2][3][4] For instance, the related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been identified as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BCKDK), playing a role in cellular metabolism and inflammation.[5][6][7][8][9]
This guide provides a comparative framework for validating the potential mechanism of action of this compound by examining it alongside a well-established class of anti-inflammatory agents: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in numerous autoimmune and inflammatory diseases.
This document will detail the performance of known IRAK4 inhibitors, provide comprehensive experimental protocols for their validation, and visualize the key signaling pathways and experimental workflows. This comparative approach will provide researchers, scientists, and drug development professionals with a robust methodology for characterizing the potential anti-inflammatory mechanism of this compound and similar novel compounds.
Comparative Performance of IRAK4 Inhibitors
The efficacy of IRAK4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cellular assays. The following tables summarize the performance of several well-characterized IRAK4 inhibitors.
Table 1: Biochemical Potency of IRAK4 Inhibitors
| Compound Name | Target | Assay Type | IC50 (nM) |
| This compound | IRAK4 (Hypothesized) | Biochemical Kinase Assay | Data Not Available |
| Zimlovisertib (PF-06650833) | IRAK4 | Biochemical Kinase Assay | 0.2[10] |
| Zabedosertib (BAY 1834845) | IRAK4 | Biochemical Kinase Assay | 3.55[10][11] |
| Emavusertib (CA-4948) | IRAK4, FLT3 | Biochemical Kinase Assay | 9[12] |
| IRAK4-IN-4 | IRAK4, cGAS | Biochemical Kinase Assay | 2.8[10] |
| KME-2780 | IRAK1, IRAK4 | Biochemical Kinase Assay | 0.5 (for IRAK4)[10] |
| IRAK-1/4 Inhibitor I | IRAK1, IRAK4 | Biochemical Kinase Assay | 200 (for IRAK4)[10] |
| IRAK-4 protein kinase inhibitor 2 | IRAK4 | Biochemical Kinase Assay | 4000[13] |
Table 2: Cellular Potency of IRAK4 Inhibitors
| Compound Name | Cell Type | Stimulation | Measured Endpoint | IC50 (nM) |
| This compound | PBMCs (Hypothesized) | LPS | TNF-α Inhibition | Data Not Available |
| Zimlovisertib (PF-06650833) | PBMCs | R848 | IL-6 Inhibition | 2.4[10] |
| Zabedosertib (BAY 1834845) | PBMCs | LPS | Cytokine Inhibition | Not specified |
| Emavusertib (CA-4948) | Cancer cell lines | - | Anti-proliferative | 362-6920[12] |
| Benzolactam Inhibitor 19 | Human Whole Blood | TLR agonist | IL-6 & IFNα Inhibition | IL-6: 460, IFNα: 400[14] |
Experimental Protocols
To validate the mechanism of action of a potential IRAK4 inhibitor, a series of biochemical and cellular assays are essential.
IRAK4 Biochemical Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.
Methodology: [15][16][17][18][19]
-
Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Suitable substrate (e.g., synthetic peptide or Myelin Basic Protein)
-
Test compound dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.
-
Initiate the kinase reaction by adding the IRAK4 enzyme to the wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for Inhibition of Cytokine Production
Objective: To assess the ability of an inhibitor to block IRAK4-mediated downstream signaling in a cellular context.[15][20][21][22]
Methodology:
-
Reagents and Materials:
-
Procedure:
-
Isolate PBMCs from healthy donor blood or culture the chosen cell line.
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) to activate the IRAK4 pathway.
-
Incubate for 18-24 hours to allow for cytokine production.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α or IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the stimulated control without the inhibitor.
-
Determine the IC50 value by plotting the data on a dose-response curve.
-
Western Blot for NF-κB Pathway Activation
Objective: To determine the effect of the inhibitor on the downstream signaling cascade of IRAK4, specifically the activation of the NF-κB pathway.
-
Reagents and Materials:
-
Cell line (e.g., THP-1)
-
Test compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
ECL detection reagent
-
-
Procedure:
-
Culture cells and treat with the test compound for 1-2 hours, followed by stimulation with LPS for a specified time (e.g., 30 minutes).
-
Lyse the cells and separate the cytoplasmic and nuclear fractions.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the levels of phosphorylated IκBα in the cytoplasm and the translocation of the p65 subunit of NF-κB to the nucleus.
-
Visualizations
IRAK4 Signaling Pathway
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Page loading... [guidechem.com]
- 7. escholarship.org [escholarship.org]
- 8. 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Dana-Farber Cancer Institute divulges new IRAK-4 inhibitors | BioWorld [bioworld.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. IRAK4 Kinase Enzyme Activity Assay | Complete, Ready-to-Use Kit | Eurofins Calixar [calixar.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. benchchem.com [benchchem.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. bowdish.ca [bowdish.ca]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 31. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Assay Reproducibility for Benzothiophene Carboxylic Acid Derivatives as BDK Inhibitors
In the landscape of drug discovery and development, the reproducibility of biological assays is a cornerstone for validating potential therapeutic candidates. This guide provides a comparative analysis of the reproducibility of assays involving benzothiophene carboxylic acid derivatives, with a focus on their activity as inhibitors of Branched-chain α-ketoacid Dehydrogenase Kinase (BDK), a key regulator of branched-chain amino acid metabolism. Due to the limited publicly available data on the specific compound 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, this report will focus on its close and well-studied analogue, 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) , and compare its performance with other known BDK inhibitors.
Executive Summary
Biological assays targeting BDK have demonstrated a reasonable degree of reproducibility, particularly in the determination of inhibitor potency (IC50 values). The primary focus of this guide is on BT2, a widely studied benzothiophene derivative, and its comparison with another allosteric BDK inhibitor, (S)-α-chlorophenylpropionate ((S)-CPP), and a more recent potent inhibitor, PF-07208254. While slight variations in absolute IC50 values are observed across different studies, which can be attributed to minor differences in assay conditions, the relative potency of these inhibitors remains consistent. This consistency underscores the reliability of the underlying assay methodologies for structure-activity relationship (SAR) studies and compound characterization.
Data Presentation: BDK Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for BT2 and its comparators against BDK, as reported in various studies. The consistency in the micromolar range for BT2 and the nanomolar range for PF-07208254 highlights the reproducible nature of the BDK inhibition assays.
| Compound | Assay Type | Reported IC50 (µM) | Reference |
| 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) | Fluorescence-based | 3.19 | [1] |
| 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) | In vitro kinase assay | ~3.4 | [1] |
| (S)-α-chlorophenylpropionate ((S)-CPP) | Not specified | Low µM range | [2] |
| PF-07208254 | FRET-based | 0.054 (Ki) | [3] |
| PF-07208254 | Cellular (AlphaLISA) | 0.540 | [3] |
Note: IC50 values can be influenced by assay conditions such as ATP concentration. For instance, the IC50 of some inhibitors can vary at different ATP concentrations.[4]
Experimental Protocols
A detailed experimental protocol for a fluorescence-based BDK inhibition assay is provided below. This protocol is a composite based on methodologies described in the scientific literature and is intended to provide a comprehensive understanding of the assay setup.
Fluorescence-Based BDK Inhibition Assay Protocol
Objective: To determine the in vitro potency of test compounds in inhibiting the kinase activity of BDK.
Principle: The assay measures the phosphorylation of a substrate peptide by BDK. The amount of phosphorylated product is quantified using a fluorescent readout.
Materials:
-
Recombinant human BDK enzyme
-
BDK substrate peptide (e.g., a peptide sequence matching the E1 phosphorylation recognition motif)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds (e.g., BT2, (S)-CPP) dissolved in DMSO
-
Detection reagent (e.g., a fluorescent probe that selectively binds to the phosphorylated substrate)
-
384-well low-volume plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of BDK enzyme and the substrate peptide in the assay buffer.
-
Reaction Initiation: In a 384-well plate, add the test compound solution.
-
Add the enzyme and substrate mixture to each well to initiate the kinase reaction.
-
Add ATP to each well to start the phosphorylation. The final reaction volume is typically 10 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent.
-
Incubate the plate for a further period to allow the detection signal to stabilize.
-
Data Acquisition: Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the control wells (containing DMSO instead of the inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
BDK Signaling Pathway and Inhibition
Caption: BDK phosphorylates and inactivates the BCKDC, blocking BCAA metabolism.
Experimental Workflow for BDK Inhibition Assay
References
- 1. The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies identify angiotensin II receptor blocker-like compounds as branched-chain ketoacid dehydrogenase kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid (CAS No. 310390-60-4). Adherence to these procedures is critical to ensure personnel safety, minimize environmental impact, and maintain regulatory compliance within the laboratory setting.
Immediate Safety and Hazard Information
This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and potentially an allergic skin reaction. All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated and properly ventilated area, such as a chemical fume hood.
Quantitative Safety Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₇ClO₃S | BioOrganics[1] |
| Molecular Weight | 242.68 g/mol | Matrix Scientific[2] |
| Purity | >98% | BioOrganics[1] |
| GHS Hazard Statements | H317, H319 | Matrix Scientific[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Ensure a calibrated pH meter or pH strips are available.
-
Prepare a designated, properly labeled hazardous waste container.
2. Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves), in a dedicated and compatible waste container.[2]
-
This compound is a halogenated organic acid. The waste container should be clearly labeled as "Hazardous Waste: Halogenated Organic Acids" and include the full chemical name.[3][4]
-
Do not mix this waste with non-halogenated solvents or other incompatible waste streams to avoid dangerous reactions and simplify disposal.[3][5]
3. Neutralization of Small Quantities (if permissible by institutional policy):
-
For very small residual quantities (e.g., rinsing of emptied containers), neutralization may be an option prior to collection as aqueous waste, subject to your institution's specific guidelines.
-
In a chemical fume hood, slowly add the acidic material to a large volume of a dilute basic solution, such as 5% sodium bicarbonate, with constant stirring.
-
Monitor the pH of the solution. The target pH should be between 6 and 8.
-
Once neutralized, this aqueous solution should be collected in a container labeled "Hazardous Waste: Neutralized Aqueous Waste" and disposed of through your institution's hazardous waste program.
4. Container Management and Storage:
-
Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.[6]
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.
-
Ensure the hazardous waste label is complete and clearly visible.[7]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Follow all institutional and local regulations for the final disposal of the collected waste.[8]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1] Adherence to proper PPE protocols is mandatory to prevent exposure.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn in combination with goggles.[2] | To protect against splashes that can cause serious eye irritation.[1] Standard safety glasses with side shields are not sufficient.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3] | To prevent skin contact, which may cause irritation or an allergic reaction.[1] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[4] | To avoid inhalation of any dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the chemical's SDS.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare Workspace: Ensure a chemical fume hood is operational and the work area is clean and uncluttered. Have spill containment materials readily available.
2. Handling:
-
Weighing and Transferring:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process generates heat, cool the solution as necessary.
-
-
Reactions:
-
Set up reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
3. Post-Handling:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Properly clean all glassware used.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[5][6] Do not pour this chemical or its waste down the drain. [6][7]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste, including contaminated weighing paper and disposable lab supplies, in a designated, clearly labeled hazardous waste container for chlorinated organic solids.
-
-
Liquid Waste:
-
Collect all solutions containing this chemical in a designated, clearly labeled hazardous waste container for chlorinated organic liquid waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]
-
-
Sharps Waste:
-
Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure containers are kept closed except when adding waste.
3. Final Disposal:
-
Arrangement for Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste by the Environmental Health and Safety (EHS) department or a licensed contractor.
Experimental Workflow for Safe Handling
Caption: Workflow for Safe Handling of the Compound.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
